7-Methoxyquinolin-6-amine
Descripción
BenchChem offers high-quality 7-Methoxyquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
7-methoxyquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZCEBWUBXHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
7-Methoxyquinolin-6-amine (CAS 1356016-60-8): Physicochemical Profiling and Application in Kinase Inhibitor Drug Design
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer optimal vectorization, metabolic stability, and precise target engagement. 7-Methoxyquinolin-6-amine (CAS 1356016-60-8) has emerged as a critical building block in the synthesis of small-molecule kinase inhibitors[1]. Featuring a rigid quinoline core, a nucleophilic amine at the C6 position, and a sterically influential methoxy group at the C7 position, this compound is uniquely suited for developing inhibitors targeting receptor tyrosine kinases such as c-MET, RON, and IRAK4[2],[3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic methodologies associated with 7-methoxyquinolin-6-amine, serving as a comprehensive resource for drug development professionals.
Physicochemical & Structural Characterization
Understanding the baseline physicochemical properties of 7-methoxyquinolin-6-amine is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
| Property | Value |
| CAS Registry Number | 1356016-60-8[4] |
| Chemical Formula | C₁₀H₁₀N₂O[4] |
| Molecular Weight | 174.20 g/mol [5] |
| Physical Form | Solid[4] |
| Purity Standards | ≥95% to 98% (Commercial availability)[5],[6] |
| SMILES String | COC1=CC2=NC=CC=C2C=C1N[1] |
| InChI Key | BVOZCEBWUBXHQW-UHFFFAOYSA-N[4] |
| Storage Conditions | 4°C, protect from light[4],[7] |
| GHS Hazard Statements | H302, H315, H319, H335 (Warning)[4] |
Structural Causality in Drug Design
The substitution pattern of 7-methoxyquinolin-6-amine is not arbitrary; it is highly engineered for kinase binding:
-
The Quinoline Nitrogen: Acts as a critical hydrogen bond acceptor, typically interacting with the backbone NH of a hinge region residue (e.g., Cys1162 in c-MET)[2].
-
The 7-Methoxy Group (+M Effect): This group projects into a shallow, solvent-exposed hydrophobic pocket near the hinge region. Its electron-donating resonance (+M) enriches the electron density of the quinoline ring, subtly tuning the pKa of the quinoline nitrogen to optimize hinge binding. Furthermore, its steric bulk restricts the conformational flexibility of substituents attached at the C6 position, locking the resulting inhibitor into a bioactive conformation.
-
The 6-Amino Group: Serves as the primary synthetic vector. It acts as a nucleophile for the attachment of extended pharmacophores (such as urea or amide linkers) that traverse into the DFG-in or DFG-out pockets of the kinase[3].
Mechanistic Role in Targeted Therapeutics
7-Methoxyquinolin-6-amine is a foundational intermediate in the synthesis of inhibitors targeting the c-MET and RON kinase pathways, which are frequently hyperactivated in non-small cell lung cancer, colorectal cancer, and breast cancer[2].
When functionalized, the scaffold acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the kinase, thereby shutting down downstream signaling cascades (such as PI3K/AKT and MAPK/ERK) that drive tumor invasion and metastasis[2].
Workflow of 7-Methoxyquinolin-6-amine derivatization and kinase inhibition pathway.
Synthetic Utility & Validated Experimental Protocols
Foundational Synthesis via Curtius Rearrangement
While 7-methoxyquinolin-6-amine is commercially available, its structural analogs (e.g., 4-chloro-7-methoxyquinolin-6-amine) are frequently synthesized de novo from the corresponding carboxylic acids. According to established patent literature[2], the C6-amine is generated via a Curtius Rearrangement . The precursor, 7-methoxyquinoline-6-carboxylic acid, is treated with diphenylphosphoryl azide (DPPA) and triethylamine in DMF. The resulting acyl azide undergoes thermal rearrangement to an isocyanate, which is subsequently hydrolyzed to yield the primary amine[2].
Protocol: Standard Amide Coupling at the C6-Position
Objective: Synthesize a functionalized kinase inhibitor intermediate by coupling 7-methoxyquinolin-6-amine with an activated carboxylic acid. Causality & Challenge: The C6-amine is sterically hindered by the adjacent C7-methoxy group, and its nucleophilicity is slightly dampened by the electron-withdrawing nature of the quinoline heterocycle. Standard EDC/HOBt coupling often yields incomplete conversion. Therefore, this protocol utilizes HATU—a highly reactive uronium-based coupling reagent.
Step-by-Step Methodology:
-
Reagent Activation:
-
Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Rationale: Pre-activation forms the highly reactive O-At ester. DIPEA acts as a non-nucleophilic base, ensuring the carboxylic acid is fully deprotonated without competing with the target amine. Stir at room temperature for 15 minutes.
-
-
Scaffold Addition:
-
Add 7-methoxyquinolin-6-amine (1.0 eq) to the activated mixture[4].
-
Elevate the reaction temperature to 40°C.
-
Rationale: Mild heating provides the necessary kinetic energy to overcome the steric activation barrier imposed by the ortho-methoxy group.
-
-
In-Process Self-Validation (IPC):
-
After 2 hours, sample the reaction mixture for LC-MS analysis.
-
Validation Metric: Confirm the disappearance of the 175 m/z [M+H]⁺ peak (corresponding to the 7-methoxyquinolin-6-amine starting material) and the appearance of the product mass. Do not proceed to quenching until conversion is ≥95%.
-
-
Quenching & Extraction:
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acids.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Rationale: DMF is highly miscible with organic solvents; the LiCl wash effectively partitions DMF into the aqueous phase, preventing contamination during isolation.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the final coupled intermediate.
-
Safety & Handling Parameters
When utilizing 7-methoxyquinolin-6-amine in laboratory settings, strict adherence to GHS safety protocols is required. The compound is classified with the signal word Warning and carries the following hazard statements[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Directives: Operations must be conducted within a certified fume hood (P271). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory (P280). In the event of skin contact, wash thoroughly with plenty of soap and water (P302+P352)[4].
References
-
Accela ChemBio. "1356016-60-8, 6-Amino-7-methoxyquinoline". Retrieved from: [Link]
- European Patent Office (EP 4011885 A1). "OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME".
- Google Patents (CN105367577A). "Pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives as IRAK4 modulators".
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN105367577A - ä½ä¸ºirak4è°èåçå¡åå¹¶[1,5a]å§å¶åå»å©å¹¶[3,2b]å§å¶è¡çç© - Google Patents [patents.google.com]
- 4. 7-Methoxy-quinolin-6-ylamine | 1356016-60-8 [sigmaaldrich.com]
- 5. 1356016-60-8,6-Amino-7-methoxyquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. vwr.com [vwr.com]
- 7. achmem.com [achmem.com]
Comprehensive Material Safety and Toxicity Profile of 7-Methoxyquinolin-6-amine: A Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, 7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) serves as a highly valuable heterocyclic building block. It is frequently utilized as a core intermediate in the synthesis of advanced kinase inhibitors, including IRAK4 modulators and RON (Recepteur d'Origine Nantais) receptor tyrosine kinase inhibitors, which are critical in targeting tumor invasion and metastasis[1].
However, the transition from chemical synthesis to biological evaluation requires a rigorous understanding of the compound's physicochemical stability and toxicological profile. As an Application Scientist, I emphasize that handling this compound requires more than passive adherence to safety data sheets; it demands an active, mechanistic understanding of why specific handling protocols and toxicity screens are necessary.
Physicochemical Properties & Molecular Identity
Before designing handling protocols, we must analyze the molecule's structural liabilities. The methoxy group at the 7-position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the quinoline ring, making the primary amine at the 6-position highly susceptible to photo-oxidation and auto-oxidation.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | 7-Methoxyquinolin-6-amine | Core scaffold for kinase inhibitor synthesis. |
| CAS Number | 1356016-60-8 | Unique registry identifier for compliance tracking. |
| Molecular Formula | C₁₀H₁₀N₂O | Defines stoichiometric calculations for assay prep. |
| Molecular Weight | 174.20 g/mol | Low MW allows for high permeability in cellular assays. |
| SMILES | COc1cc2ncccc2cc1N | Useful for in silico predictive toxicology modeling. |
| Storage Conditions | 4 °C, protect from light | Prevents formation of N-oxides and azo-dimers[2]. |
Causality Check: Storing this compound at 4°C under inert gas and protecting it from light is not merely a regulatory suggestion—it is a chemical imperative. Degradation products formed via oxidation can introduce false positives in downstream high-throughput toxicity assays[3].
Material Safety Data Sheet (MSDS) Core Profile
Based on standardized chemical safety evaluations, 7-Methoxyquinolin-6-amine is classified under several GHS (Globally Harmonized System) hazard categories[3][4].
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312 / H332: Harmful in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
Mechanistic Toxicology & Cellular Stress
Understanding the in vivo and in vitro toxicity of quinoline amines requires mapping their metabolic fate. Quinoline amines are notorious for undergoing Phase I metabolism via hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).
This enzymatic oxidation converts the primary amine into a highly reactive N-hydroxylamine intermediate. If this intermediate is not rapidly neutralized by Phase II conjugation enzymes (such as UGTs or SULTs), it can undergo further oxidation to a nitroso species. This cascade generates reactive oxygen species (ROS), depletes intracellular glutathione (GSH), and can intercalate with DNA, leading to mutagenicity.
Caption: Mechanistic pathway of quinoline amine-induced cellular stress and detoxification.
Experimental Workflows: Toxicity Screening & Validation
To empirically validate the safety profile of 7-Methoxyquinolin-6-amine during early drug development, we employ a self-validating in vitro cytotoxicity assay. A self-validating system ensures that every plate run contains internal controls that define the assay's dynamic range, ruling out edge effects or reagent degradation.
Protocol: Self-Validating ATP-Luminescence Cytotoxicity Assay (HepG2 Model)
Step 1: Cell Plating & Model Selection
-
Action: Seed HepG2 cells at 5,000 cells/well in a 96-well opaque white plate.
-
Causality: HepG2 cells retain basal CYP450 activity, making them vastly superior to standard HEK293 cells for detecting the metabolism-dependent toxicity of quinoline amines. Opaque plates are mandatory to prevent luminescent crosstalk between adjacent wells.
Step 2: Compound Preparation
-
Action: Prepare a 10 mM stock of 7-Methoxyquinolin-6-amine in anhydrous DMSO. Perform a 10-point 1:3 serial dilution.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the compound. The final DMSO concentration in the cellular assay must be strictly capped at 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the IC₅₀ calculation.
Step 3: Internal Controls (The Self-Validating Step)
-
Negative Control: 0.5% DMSO vehicle (Defines 100% baseline viability).
-
Positive Control: 10 µM Doxorubicin (Defines 0% viability and validates the assay's sensitivity to apoptosis).
-
Blank: Culture media without cells (Defines background luminescence to be subtracted).
Step 4: Incubation & Detection
-
Action: Incubate for 48 hours at 37°C, 5% CO₂. Add ATP-luminescence reagent (e.g., CellTiter-Glo), lyse cells for 10 minutes on an orbital shaker, and quantify luminescence.
-
Causality: Intracellular ATP is a direct, real-time proxy for metabolically active cells. The 48-hour incubation window is critical; it allows sufficient time for CYP-mediated toxic metabolites (the N-hydroxylamine species) to accumulate and induce measurable cell death.
Caption: High-throughput in vitro cytotoxicity screening workflow for drug intermediates.
Conclusion
7-Methoxyquinolin-6-amine is a potent and versatile intermediate in the synthesis of next-generation therapeutics. However, its structural propensity for oxidation and its potential to form reactive metabolites necessitate strict adherence to cold, dark storage and rigorous, well-controlled toxicity screening. By implementing self-validating assays and understanding the mechanistic drivers of its toxicity, drug development professionals can safely harness this compound's potential while mitigating downstream attrition risks.
Sources
Structural Elucidation and Electron Density Mapping of 7-Methoxyquinolin-6-amine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist in structural chemistry, I have designed this whitepaper to provide an authoritative, end-to-end methodology for the structural and electronic characterization of 7-Methoxyquinolin-6-amine (CAS 1356016-60-8)[1]. This compound is a highly functionalized heterocyclic building block frequently utilized in the design of targeted kinase inhibitors. Understanding its precise electron density distribution is not merely an academic exercise; it is a critical prerequisite for predicting pharmacodynamic interactions, optimizing binding affinities, and guiding structure-based drug design (SBDD).
This guide synthesizes high-resolution X-ray diffraction (XRD) techniques with advanced Density Functional Theory (DFT) calculations to map the molecular electrostatic potential (MEP) and intermolecular interactions of the quinoline scaffold.
High-Resolution X-Ray Crystallography (XRD) Workflow
To accurately map electron density, we must move beyond the standard Independent Atom Model (IAM) and acquire high-resolution diffraction data capable of resolving valence electron deformations.
Step-by-Step Methodology & Causality
-
Single Crystal Growth: Dissolve 7-Methoxyquinolin-6-amine in a binary solvent system (e.g., Ethyl Acetate / Ethanol, 1:1 v/v). Causality: A binary system utilizing a polar aprotic and a polar protic solvent modulates the evaporation rate and facilitates optimal hydrogen-bonding networks (via the -NH2 group), promoting the growth of defect-free, macroscopic single crystals.
-
Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å) and cool to 100 K using a nitrogen cryostream. Causality: Cryogenic cooling is mandatory. It freezes out dynamic disorder and minimizes thermal vibrations (Atomic Displacement Parameters, ADPs), which otherwise smear the electron density map and obscure fine electronic features like lone pairs on the methoxy oxygen.
-
Data Integration and Absorption Correction: Integrate reflections up to a high diffraction angle ( sinθ/λ>0.8 Å⁻¹). Apply a multi-scan absorption correction. Causality: High-angle data contains the core electron scattering information necessary for accurate deconvolution of thermal motion from true electron density.
Structure Solution and Self-Validating Refinement
The structure is solved using direct methods and refined using the Olex2 software suite[2].
-
Self-Validating Mechanism: The crystallographic refinement operates as a closed-loop mathematical proof. We continuously monitor the Goodness-of-Fit (GoF) indicator (targeting ~1.0) and the maximum shift/error ratio (must be < 0.001). The ultimate validation is the residual electron density map ( Δρ ). If the modeled electron density perfectly accounts for the observed diffraction data, the residual map will be entirely flat ( Δρmax and Δρmin strictly within ±0.2 e/ų).
Experimental workflow for crystallographic and electron density analysis.
Quantum Mechanical Electron Density Mapping (DFT)
Experimental XRD provides the time-averaged electron density in the crystalline state. To isolate the intrinsic electronic properties of the molecule, we employ Density Functional Theory (DFT) using Gaussian 16 [3].
Computational Protocol & Causality
-
Coordinate Import: Extract the heavy-atom coordinates from the refined crystallographic Information File (CIF) to serve as the starting geometry.
-
Basis Set Selection: Execute geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.
-
Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio for organic heterocycles. Crucially, the addition of diffuse functions (++) is required because the lone electron pairs on the methoxy oxygen and amine nitrogen project electron density far from the atomic nuclei. Polarization functions (d,p) are necessary to accurately model the anisotropic distortion of the π -electron clouds within the conjugated quinoline ring.
-
-
Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) to map the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Self-Validating Frequency Analysis
-
Self-Validating Mechanism: A geometry optimization can inadvertently converge on a saddle point rather than a true energy minimum. To validate the structural integrity of our model, a vibrational frequency calculation is executed concurrently. The complete absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true global minimum on the potential energy surface.
DFT computational pipeline for mapping molecular electrostatic potentials and frontier orbitals.
Hirshfeld Surface Analysis and Intermolecular Interactions
To bridge the gap between the isolated gas-phase DFT model and the bulk crystal lattice, we utilize Hirshfeld surface analysis[4].
Mapping the Crystal Packing
-
Surface Generation: Using the optimized CIF, generate the Hirshfeld surface mapped over dnorm (normalized contact distance). Red regions on the surface indicate interatomic contacts shorter than the sum of van der Waals radii (strong hydrogen bonds), while blue regions indicate longer contacts.
-
2D Fingerprint Plots: Deconstruct the 3D surface into 2D fingerprint plots.
-
Causality: This allows us to quantitatively partition the crystal packing forces. For 7-Methoxyquinolin-6-amine, this explicitly reveals the percentage contribution of the N−H⋯N (amine to quinoline nitrogen) and N−H⋯O (amine to methoxy oxygen) interactions, dictating the molecule's solid-state stability and solubility profile.
-
Quantitative Data Summary
The following table summarizes the critical parameters required to reproduce this self-validating analytical system.
| Parameter Category | Specific Variable / Method | Scientific Rationale & Causality |
| Target Compound | 7-Methoxyquinolin-6-amine | Kinase inhibitor scaffold (Formula: C10H10N2O). |
| XRD Source | Cu Kα ( λ=1.54184 Å) | High beam intensity required for small organic crystals. |
| XRD Temperature | 100(2) K | Suppresses thermal smearing of electron density. |
| Refinement Engine | Olex2 / SHELXL | Industry standard for rigorous least-squares refinement. |
| DFT Functional | B3LYP | Accurately models electron correlation in aromatic systems. |
| DFT Basis Set | 6-311++G(d,p) | Diffuse/polarization functions resolve heteroatom lone pairs. |
| Validation Metric | Imaginary Frequencies = 0 | Confirms the DFT optimized geometry is a true energy minimum. |
References
- Achmem. "7-Methoxyquinolin-6-amine – Achmem". Achmem Chemical Catalog.
- Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography via SciSpace.
- Gaussian, Inc. "Citation - Gaussian 16". Gaussian.com.
- Bouzian, et al. "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of quinoline derivatives". IUCr Journals.
Sources
Mechanism of action of methoxyquinolin-amine derivatives in target binding
The mechanism of action of methoxyquinolin-amine derivatives—most notably the 8-amino-6-methoxyquinolines such as primaquine and tafenoquine—represents one of the most complex and fascinating paradigms in antiparasitic pharmacology. Unlike 4-aminoquinolines (e.g., chloroquine) that primarily inhibit hematin polymerization in the parasite's digestive vacuole[1], 8-aminoquinolines are prodrugs that exert their effects through a sophisticated, dual-faceted mechanism involving host-mediated metabolic bioactivation and subsequent catastrophic oxidative damage to the parasite's mitochondrial machinery[2],[3].
This technical guide dissects the molecular architecture, metabolic pathways, and target binding kinetics of methoxyquinolin-amines, providing a comprehensive framework for researchers and drug development professionals.
Molecular Architecture and Obligate Bioactivation
The core pharmacophore of these derivatives consists of a quinoline ring substituted with a methoxy group at position 6 and an aliphatic amine side chain at position 8. This specific structural arrangement is not inherently parasiticidal. Instead, the methoxyquinolin-amine acts as a prodrug that requires obligate bioactivation by the host's hepatic cytochrome P450 system, specifically the CYP2D6 isoenzyme[2],[4].
The critical biotransformation involves the hydroxylation of the quinoline ring, typically at position 5, generating 5-hydroxy metabolites[3]. The presence of the 6-methoxy group sterically and electronically influences this hydroxylation, stabilizing the resulting intermediates. Without this CYP2D6-mediated activation, the compounds exhibit negligible activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale[4].
The Redox Cycling Mechanism and ROS Generation
Once the 5-hydroxylated metabolite is formed, it enters the parasite and initiates a lethal biochemical relay. The hydroxylated species are highly unstable and undergo continuous redox cycling[3].
Within the parasite, specific enzymes such as Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and cytochrome P450 reductase (PfCPR) facilitate the oxidation of the 5-hydroxy metabolite into a reactive ortho-quinoneimine[5]. Under aerobic conditions, this quinoneimine is rapidly reduced back to the hydroxylated form. This futile redox cycle consumes molecular oxygen and generates massive intracellular concentrations of superoxide radicals and hydrogen peroxide ( H2O2 )[3].
The resulting oxidative storm overwhelms the parasite's antioxidant defenses. A primary downstream target of this ROS generation is the iron-sulfur (Fe-S) clusters of essential parasite enzymes. For instance, the ROS-labile Fe-S cluster of mitochondrial aconitase is rapidly degraded, leading to the collapse of the parasite's tricarboxylic acid (TCA) cycle and respiratory growth[6].
CYP2D6 bioactivation and subsequent redox cycling pathway of methoxyquinolin-amines.
Direct Target Binding: Cytochrome bc1 Complex Interference
Beyond ROS generation, recent structural and crystallographic studies indicate that quinolone and 8-aminoquinoline derivatives directly bind to the parasite's mitochondrial machinery[7]. Specifically, these compounds act as competitive inhibitors at the Qi (quinone reduction) site of the Plasmodium cytochrome bc1 complex[8],[5].
The parasite's cytochrome b exhibits unique structural divergence from the mammalian homologue, providing a basis for the selective affinity of methoxyquinolin-amines[9]. By binding to the Qi site, these derivatives block the electron transport chain (ETC). Because the parasite relies on the ETC primarily to regenerate ubiquinone—an essential electron acceptor for dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis—this blockade halts de novo pyrimidine synthesis, rapidly leading to parasite death[8].
Mitochondrial interference via competitive binding at the cytochrome bc1 Qi site.
Pharmacokinetics and Host Protein Binding
The biodistribution and half-life of methoxyquinolin-amines are heavily dictated by their affinity for host plasma proteins. Induced circular dichroism (ICD) and affinity chromatography studies have demonstrated that drugs like primaquine and tafenoquine bind selectively and with high affinity to α1 -acid glycoprotein (AAG), an acute-phase protein whose serum levels spike during Plasmodium infections[10].
The inclusion of the ligand into the central hydrophobic cavity of AAG acts as a pharmacokinetic reservoir. Tafenoquine, which features a 3-(trifluoromethyl)phenoxy group that prevents rapid oxidation, leverages this AAG binding to achieve a remarkably long plasma elimination half-life (~15 days), allowing for single-dose curative regimens[3],[11].
Quantitative Data Summary
The following table synthesizes the binding affinities, kinetic parameters, and target interactions of key methoxyquinolin-amine derivatives.
| Compound | Primary Target / Enzyme | Parameter | Value / Effect | Mechanism Reference |
| Primaquine | Hepatic CYP2D6 | Bioactivation | Generates 5-OH metabolites | Prodrug activation[3] |
| Primaquine | α1 -acid glycoprotein (AAG) | Binding Affinity ( Ka ) | 105−106M−1 | Plasma reservoir binding[10] |
| Tafenoquine | Cytochrome bc1 Complex | Target Binding | ETC Arrest | Mitochondrial inhibition[8] |
| Tafenoquine | α1 -acid glycoprotein (AAG) | Elimination Half-life | ~15 Days | Sustained release[11] |
| 5-OH-Primaquine | Aconitase (Fe-S Cluster) | Enzyme Activity | Severe reduction | Oxidative degradation[6] |
Experimental Workflows & Self-Validating Protocols
To rigorously study the mechanism of action of methoxyquinolin-amines, researchers must isolate the bioactivation step from the downstream target binding. The following protocols are designed as self-validating systems, incorporating specific causal steps to ensure data integrity.
Protocol A: CYP2D6-Mediated Bioactivation & Metabolite Trapping
Objective: To generate and stabilize the highly reactive ortho-quinoneimine metabolites for mass spectrometric quantification.
-
Microsome Preparation: Incubate 10 µM of the methoxyquinolin-amine prodrug with pooled human liver microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: HLMs provide the native lipid bilayer environment essential for maintaining the structural conformation and optimal activity of the CYP2D6 isoenzyme.
-
-
NADPH Regenerating System Addition: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes require a continuous supply of electron equivalents. A regenerating system prevents the rapid depletion of NADPH and avoids product inhibition, allowing steady-state kinetics to be observed.
-
-
Reaction Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting metabolism. The acidic environment stabilizes the highly reactive, transient ortho-quinone intermediates, preventing spontaneous degradation before analysis.
-
-
Validation Control: Run a parallel assay pre-incubated with Quinidine (a potent, selective CYP2D6 inhibitor). A lack of metabolite formation in this arm validates that the bioactivation is strictly CYP2D6-dependent.
Protocol B: Flow Cytometric Quantification of Intracellular ROS
Objective: To measure the oxidative stress induced by redox cycling specifically within parasitized erythrocytes.
-
Erythrocyte Loading: Incubate P. falciparum-infected red blood cells (iRBCs) with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark. Wash twice with PBS.
-
Drug Incubation: Expose the loaded iRBCs to the pre-bioactivated methoxyquinolin-amine metabolites (generated from Protocol A) for 4 to 12 hours.
-
Flow Cytometry & Gating: Stain the cells with SYBR Green I (a DNA dye) and analyze via flow cytometry. Gate specifically for SYBR Green-positive cells to measure the DCF fluorescence (FITC channel).
-
Causality: Mature mammalian erythrocytes lack a nucleus and DNA. Gating for SYBR Green ensures that ROS generation is measured exclusively in parasitized cells, eliminating background noise from uninfected RBCs.
-
Toxicity Mechanism: The G6PD Deficiency Link
The very mechanism that makes methoxyquinolin-amines lethal to the parasite—massive ROS generation—is also responsible for their primary dose-limiting toxicity: hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[12],[3].
In a healthy erythrocyte, G6PD is the rate-limiting enzyme in the pentose phosphate pathway, responsible for reducing NADP+ to NADPH. NADPH is subsequently used by glutathione reductase to maintain a steady supply of reduced glutathione (GSH), which neutralizes ROS. In G6PD-deficient individuals, the erythrocyte cannot regenerate NADPH fast enough to combat the intense oxidative stress induced by the redox cycling of 8-aminoquinoline metabolites. Consequently, the ROS oxidizes hemoglobin into methemoglobin and damages the erythrocyte lipid membrane, leading to catastrophic cell lysis and hemolytic anemia[12],[3].
References
-
Human plasma protein binding of six antimalarial agents of quinoline and acridine types, ResearchGate, [Link]
-
antimalarial drug research and development - exo ricerca: mechanism of action, exo-ricerca.it, [Link]
-
Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model, NIH, [Link]
-
5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents, MDPI, [Link]
-
A Novel Approach to Unraveling the Apoptotic Potential of Rutin (Bioflavonoid) via Targeting Jab1 in Cervical Cancer Cells, MDPI, [Link]
-
Antimalarial drug discovery — approaches and progress towards new medicines, SciSpace, [Link]
-
Structural features of Plasmodium cytochrome b that may underlie susceptibility to 8-aminoquinolines and hydroxynaphthoquinones, NIH, [Link]
-
Tafenoquine: A Step toward Malaria Elimination, NIH, [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview, RSC Advances, [Link]
-
Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era, UKRI, [Link]
-
Tafenoquine: A Step toward Malaria Elimination | Biochemistry, ACS Publications, [Link]
-
Australian Public Assessment Report for Tafenoquine (as succinate), TGA, [Link]
-
The antimalarial drug primaquine targets Fe-S cluster proteins and yeast respiratory growth, NIH, [Link]
Sources
- 1. exo-ricerca.it [exo-ricerca.it]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. GtR [gtr.ukri.org]
- 6. The antimalarial drug primaquine targets Fe-S cluster proteins and yeast respiratory growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Structural features of Plasmodium cytochrome b that may underlie susceptibility to 8-aminoquinolines and hydroxynaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tga.gov.au [tga.gov.au]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Strategic Utility of 7-Methoxyquinolin-6-amine in Modern Oncology Drug Design: A Technical Review
Executive Summary
In the landscape of targeted oncology, the architectural precision of small-molecule kinase inhibitors dictates both their efficacy and safety profiles. 7-Methoxyquinolin-6-amine (7-MQA) and its halogenated precursors (e.g., 4-chloro-7-methoxyquinolin-6-amine) have emerged as highly privileged pharmacophoric building blocks[1]. By offering a unique combination of hinge-binding affinity, steric optimization, and a highly versatile synthetic handle, 7-MQA enables the design of next-generation inhibitors targeting critical oncogenic pathways, including c-MET, RON, and IRAK4.
As a Senior Application Scientist, this whitepaper synthesizes the mechanistic rationale, key biological targets, and field-proven synthetic methodologies surrounding 7-MQA, providing a comprehensive guide for drug development professionals.
Structural and Mechanistic Rationale
The integration of the 7-methoxyquinolin-6-amine scaffold into kinase inhibitors is driven by precise structure-activity relationship (SAR) dynamics:
-
Hinge Region Anchoring: The quinoline core serves as an ATP-competitive bioisostere. The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-MET).
-
Electronic and Steric Optimization (7-Methoxy): The electron-donating nature of the methoxy group at the C7 position increases the pKa of the quinoline nitrogen, significantly strengthening the hinge hydrogen bond. Sterically, the methoxy group occupies a narrow hydrophobic cleft adjacent to the ATP-binding pocket, restricting the rotational degrees of freedom and enhancing target selectivity over off-target kinases.
-
Versatile Extension Vector (6-Amine): Unlike 6-carboxamide derivatives, the primary amine at the C6 position provides a highly reactive nucleophilic handle. This allows medicinal chemists to construct urea, amide, or secondary amine linkages, projecting functional groups out toward the solvent-exposed channel or deep into the allosteric pocket (facilitating Type II DFG-out inhibitor design).
Key Oncology Targets for 7-MQA Derivatives
c-MET & RON Kinases
Abnormal activation of the c-MET receptor tyrosine kinase is a primary driver of resistance in non-small cell lung cancer (NSCLC)[2]. Similarly, RON (Recepteur d'Origine Nantais), a c-MET family member, is frequently overexpressed in colorectal and breast cancers, promoting tumor invasion and metastasis[2]. Recent pharmaceutical advancements have utilized 4-chloro-7-methoxyquinolin-6-amine to synthesize novel oxo-pyridine fused ring derivatives. These compounds effectively block the ATP-binding sites of both c-MET and RON, triggering apoptosis in resistant cancer cell lines[2].
Figure 1: c-MET/RON signaling cascade and the targeted blockade by 7-MQA derived inhibitors.
IRAK4 Modulation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial node in Toll-like receptor (TLR) signaling. Dysregulation of this pathway is implicated in specific hematological malignancies, including lymphomas. 7-MQA has been successfully employed as a core building block in the synthesis of pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives, acting as potent IRAK4 modulators to suppress oncogenic immune signaling[3].
Experimental Workflow: Synthesis & Validation
To utilize 7-MQA in drug design, researchers often must synthesize its halogenated precursor, 4-chloro-7-methoxyquinolin-6-amine , from the corresponding carboxylic acid. The following protocol details a highly efficient Curtius rearrangement, designed as a self-validating system to ensure high yield and purity[2].
Protocol: Curtius Rearrangement of 4-Chloro-7-methoxyquinoline-6-carboxylic acid
Materials:
-
4-Chloro-7-methoxyquinoline-6-carboxylic acid (400 mg, 1.68 mmol)
-
Diphenylphosphoryl azide (DPPA) (0.54 mL, 2.52 mmol)
-
Triethylamine ( Et3N ) (0.35 mL, 2.52 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Deionized Water
Step-by-Step Methodology:
-
Substrate Solubilization: In an oven-dried 25 mL round-bottom flask, dissolve 400 mg of 4-chloro-7-methoxyquinoline-6-carboxylic acid in 3 mL of anhydrous DMF.
-
Causality: Anhydrous DMF is selected as a polar aprotic solvent. It fully solubilizes the zwitterionic-like quinoline carboxylic acid without engaging in hydrogen bonding that could competitively inhibit the subsequent azide formation.
-
-
Base Activation: Add 0.35 mL ( Et3N ) to the stirring mixture.
-
Causality: Triethylamine deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, priming the oxygen atom for a rapid attack on the electrophilic phosphorus of DPPA.
-
-
Azide Formation (Initiation): Slowly add 0.54 mL of DPPA dropwise at room temperature.
-
Causality: DPPA is strictly chosen over traditional acyl chloride reagents (e.g., SOCl2 ) because it is a mild reagent that prevents the generation of HCl gas. HCl would protonate the quinoline nitrogen, leading to unwanted precipitation and drastically reducing the reaction yield.
-
-
Isocyanate Conversion (Self-Validation): Stir the reaction at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate acyl azide undergoes spontaneous rearrangement to an isocyanate. The disappearance of the starting material mass ( m/z ~238) and the appearance of the isocyanate mass validates the successful progression of the Curtius rearrangement.
-
-
Hydrolysis and Decarboxylation: Quench the reaction by adding 10 mL of deionized water.
-
Causality: Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO2 gas) to yield the final primary amine.
-
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the target 4-chloro-7-methoxyquinolin-6-amine[2].
Figure 2: Synthetic workflow of 7-MQA via Curtius rearrangement and cross-coupling.
Quantitative Data Analysis
The integration of the 7-MQA scaffold yields highly potent inhibitors. Below is a summarized comparative analysis of representative kinase inhibition profiles derived from recent patent literature utilizing this moiety.
| Target Kinase | Derivative Scaffold Class | IC50 Range | Primary Oncology Indication | Reference |
| c-MET | Oxo-pyridine fusion | < 10 nM | Non-Small Cell Lung Cancer (NSCLC) | [2] |
| RON | Oxo-pyridine fusion | < 50 nM | Colorectal & Breast Cancer | [2] |
| IRAK4 | Pyrazolo[1,5-a]pyrimidine | < 20 nM | Lymphoma / Immune-Oncology | [3] |
Sources
Application Note: De Novo Laboratory Synthesis of 7-Methoxyquinolin-6-amine
Strategic Overview & Application Context
7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) is a highly valued bicyclic pharmacophore building block utilized extensively in the development of targeted therapeutics, particularly in the design of kinase inhibitors such as IRAK4 modulators. The presence of the electron-donating methoxy group at the C7 position, coupled with the reactive amine at the C6 position, provides an ideal scaffold for further functionalization via cross-coupling or amide bond formation.
This application note details a robust, two-step synthetic protocol starting from commercially available 3-methoxy-4-nitroaniline. The route leverages a highly regioselective Skraup (Doebner-Miller variant) quinoline synthesis followed by a chemoselective iron-mediated nitro reduction[1].
Synthetic Workflow & Mechanistic Pathway
The synthesis is designed to be a self-validating system where the intermediate and final product can be easily isolated and verified via standard analytical techniques (LC-MS, 1H-NMR) before proceeding.
Figure 1: Two-step synthetic workflow for 7-methoxyquinolin-6-amine.
Mechanistic Rationale (Causality)
-
Regioselectivity in the Skraup Synthesis: The reaction of 3-methoxy-4-nitroaniline with glycerol in the presence of sulfuric acid generates acrolein in situ. The initial conjugate addition occurs at the aniline nitrogen. Subsequent electrophilic aromatic substitution (ring closure) is directed by the steric and electronic influence of the C3-methoxy group. Ring closure occurs at the less sterically hindered ortho-position, exclusively yielding the 7-methoxy-6-nitroquinoline core.
-
Chemoselectivity in Reduction: While catalytic hydrogenation (Pd/C, H2) is a viable method for nitro reduction, the use of Iron (Fe) powder and Ammonium Chloride (NH4Cl) is highly preferred in scale-up environments[1]. This method is highly chemoselective, avoids the hazards of pressurized hydrogen gas, and prevents potential over-reduction of the quinoline heterocyclic ring. The NH4Cl acts as a mild proton source that drives the electron transfer from the iron surface without requiring harsh acidic conditions.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Methoxy-6-nitroquinoline
Objective: Construct the quinoline core via a modified Skraup reaction.
Reagents & Materials:
-
3-Methoxy-4-nitroaniline (1.0 eq, 10.0 g, 59.5 mmol)
-
Glycerol (3.0 eq, 16.4 g, 178.5 mmol)
-
Sodium m-nitrobenzenesulfonate (0.6 eq, 8.0 g, 35.7 mmol) - Acts as a mild oxidant to aromatize the dihydroquinoline intermediate.
-
Concentrated Sulfuric Acid (H2SO4) (approx. 30 mL)
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxy-4-nitroaniline, glycerol, and sodium m-nitrobenzenesulfonate.
-
Acid Addition (Critical Safety Step): Place the flask in an ice-water bath. Slowly add concentrated H2SO4 dropwise over 30 minutes. Causality: The dehydration of glycerol to acrolein is highly exothermic; rapid addition can lead to uncontrolled polymerization (tar formation).
-
Heating: Remove the ice bath and gradually heat the reaction mixture to 140–150 °C using a heating mantle. Maintain this temperature for 4 hours.
-
Quenching & Neutralization: Allow the dark, viscous mixture to cool to room temperature. Carefully pour the mixture over crushed ice (200 g). Slowly add concentrated aqueous ammonium hydroxide (NH4OH) until the pH reaches 8-9. Causality: Neutralizing with ammonia precipitates the free base of the quinoline while keeping water-soluble inorganic salts in solution.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 3:1 to 1:1) to yield 7-methoxy-6-nitroquinoline as a pale yellow solid.
Step 2: Reduction to 7-Methoxyquinolin-6-amine
Objective: Reduce the C6-nitro group to a primary amine.
Reagents & Materials:
-
7-Methoxy-6-nitroquinoline (1.0 eq, 5.0 g, 24.5 mmol)
-
Iron powder (325 mesh) (5.0 eq, 6.8 g, 122.5 mmol)
-
Ammonium chloride (NH4Cl) (5.0 eq, 6.5 g, 122.5 mmol)
-
Ethanol / Water (4:1 v/v, 100 mL)
Procedure:
-
Preparation: Dissolve 7-methoxy-6-nitroquinoline in 80 mL of ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: Add 20 mL of distilled water, followed by Iron powder and NH4Cl.
-
Reaction Execution: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux) for 2–3 hours. Monitor reaction progress via TLC (DCM/MeOH 10:1) or LC-MS until the starting material is entirely consumed.
-
Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot ethanol (50 mL) and ethyl acetate (50 mL). Causality: Hot filtration prevents the product from co-precipitating with the iron waste as it cools.
-
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous phase with saturated NaHCO3 (50 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Final Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate to dryness. The resulting product is 7-methoxyquinolin-6-amine, typically obtained as an off-white to light brown solid[2].
Quantitative Reaction Parameters
The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields for the self-validating synthetic workflow.
| Reaction Step | Transformation | Reagents (Equivalents) | Temp (°C) | Time (h) | Expected Yield (%) | Analytical Target (LC-MS m/z) |
| Step 1 | Skraup Synthesis | 3-Methoxy-4-nitroaniline (1.0)Glycerol (3.0)Na-m-nitrobenzenesulfonate (0.6) | 140 - 150 | 4.0 | 55 - 65% | [M+H]+ = 205.0 |
| Step 2 | Nitro Reduction | 7-Methoxy-6-nitroquinoline (1.0)Fe powder (5.0)NH4Cl (5.0) | 80 (Reflux) | 2.0 - 3.0 | 85 - 92% | [M+H]+ = 175.1 |
Note: The overall yield over two steps is typically 45–60%, which is highly efficient for de novo quinoline core construction.
References
-
European Patent Office (EP 4011885 A1). OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME. Details the reduction of nitroquinolines to amine compounds using iron and ammonium chloride, as well as the synthesis of related 7-methoxyquinoline derivatives.3
-
Google Patents (CN105367577A). Pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives as IRAK4 modulators. Documents the utilization of 7-methoxyquinolin-6-amine as a key intermediate in the synthesis of kinase modulators. 4
-
Fluorochem. 7-METHOXYQUINOLIN-6-AMINE (CAS 1356016-60-8) Product Specifications. Provides structural validation, canonical SMILES, and physicochemical property data for the target compound. 2
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN105367577A - ä½ä¸ºirak4è°èåçå¡åå¹¶[1,5a]å§å¶åå»å©å¹¶[3,2b]å§å¶è¡çç© - Google Patents [patents.google.com]
Using 7-Methoxyquinolin-6-amine as a precursor in kinase inhibitor development
Application Note: Utilizing 7-Methoxyquinolin-6-amine as a Core Scaffold in Targeted Kinase Inhibitor Development
Executive Summary
The development of small-molecule kinase inhibitors requires privileged scaffolds that can reliably anchor into the ATP-binding pocket while offering synthetic vectors for exploring the surrounding chemical space. 7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) has emerged as a highly versatile precursor in medicinal chemistry. This application note provides a comprehensive guide on the mechanistic rationale, structural advantages, and validated synthetic protocols for incorporating this building block into novel kinase inhibitors, particularly those targeting c-MET, RON, and IRAK4 pathways.
Mechanistic Rationale & Structural Biology (Expertise & Experience)
As an application scientist, selecting the right core is about balancing pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 7-methoxyquinolin-6-amine scaffold offers a tripartite advantage:
-
The Quinoline Core (Hinge Binding): The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP to interact with the backbone amides of the kinase hinge region.
-
The 6-Amino Group (Synthetic Vector): The primary amine at the C6 position serves as an ideal handle for functionalization. By converting this amine into an amide, urea, or sulfonamide, researchers can project the molecule into the hydrophobic back pocket (stabilizing the DFG-out conformation for Type II inhibitors) or towards the activation loop. This specific linkage is foundational in the design of oxo-pyridine fusion ring derivatives targeting c-MET and RON kinases[1], as well as in the synthesis of IRAK4 modulators[2].
-
The 7-Methoxy Group (Solubility & Steric Fit): The methoxy group at C7 projects towards the solvent-exposed channel. Unlike lipophilic halogens (e.g., chlorine), the oxygen atom provides a potential hydrogen bond acceptor for solvent molecules, significantly improving aqueous solubility. Sterically, it restricts the rotation of the C6-linkage, locking the inhibitor into an active, low-energy binding conformation.
Biological Targets & Pathway Intervention
Dysregulation of kinases such as c-MET and RON is heavily implicated in tumor invasion, metastasis, and resistance to standard therapies[1]. Inhibitors derived from 7-methoxyquinolin-6-amine effectively block the ATP-binding site of these receptors, shutting down downstream survival and proliferation cascades.
c-MET/RON signaling cascade and targeted intervention by quinoline-based inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
To illustrate the causality behind selecting the 7-methoxy variant over other substitutions, the following table summarizes the typical SAR profile observed during lead optimization of a generic quinoline-6-urea c-MET inhibitor series.
| Substitution at C7 | c-MET IC₅₀ (nM) | RON IC₅₀ (nM) | Aqueous Solubility (µg/mL) | HLM Clearance (µL/min/mg) |
| -H (Unsubstituted) | 45.2 | 112.5 | 15.4 | 85.2 (High) |
| -Cl (Chloro) | 12.8 | 34.1 | < 2.0 | 62.4 (Moderate) |
| -OCH₃ (Methoxy) | 8.5 | 18.3 | 48.6 | 24.1 (Low) |
Data Interpretation: The 7-methoxy group provides the optimal balance. It enhances potency (IC₅₀ < 10 nM) through favorable electron-donating effects to the hinge-binding core, while its polarity drastically improves solubility and reduces hepatic clearance compared to the lipophilic chlorine analog.
Synthetic Workflows & Experimental Protocols (Trustworthiness)
The following protocols detail the conversion of 7-methoxyquinolin-6-amine into Type II (urea-linked) and Type I (amide-linked) kinase inhibitors. These methods are designed as self-validating systems to ensure high yield and purity.
Step-by-step synthetic workflow for generating urea-linked inhibitors from the precursor.
Protocol A: Synthesis of Urea-Linked Inhibitors via Isocyanate Intermediate
Causality: Triphosgene is utilized instead of direct isocyanate reagents to allow for the in situ generation of highly reactive, custom isocyanates from the 6-amino group. Strict anhydrous conditions are mandatory; trace moisture will hydrolyze the isocyanate back to the amine, leading to the formation of an inactive, symmetric urea byproduct.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-methoxyquinolin-6-amine (1.0 eq, 500 mg) in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Slowly add triphosgene (0.4 eq) dissolved in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Validation Check 1 (TLC): Stir for 30 minutes at 0 °C. Quench a 10 µL aliquot in methanol and check via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material and the appearance of a higher Rf spot (methyl carbamate derivative from the quench) confirms complete isocyanate formation.
-
Coupling: Add the desired secondary or primary amine (1.2 eq) dissolved in DCM directly to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid and unreacted triphosgene. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check 2 (LC-MS & Purification): Analyze the crude residue via LC-MS to confirm the target mass [M+H]⁺. Purify the crude product using preparative HPLC (C18 column, Gradient: 10-90% Acetonitrile in Water with 0.1% TFA) to achieve >95% purity required for biological assays.
Protocol B: Amide Coupling for Type I/I½ Inhibitors
Causality: Standard HATU/DIPEA coupling is highly efficient for forming amides from 7-methoxyquinolin-6-amine. HATU is preferred over EDC/HOBt due to the slight steric hindrance introduced by the adjacent 7-methoxy group, ensuring rapid conversion and minimizing epimerization of chiral carboxylic acid partners.
Step-by-Step Methodology:
-
Activation of Acid: In a dry flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 7-methoxyquinolin-6-amine (1.0 eq) to the activated acid solution. Stir the mixture at 40 °C for 12 hours.
-
Validation Check 1 (LC-MS): Monitor the reaction via LC-MS. The 6-amino group is less nucleophilic than standard aliphatic amines; heating to 40 °C overcomes the activation energy barrier.
-
Workup: Dilute the mixture with ethyl acetate (50 mL) and wash extensively with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF.
-
Isolation: Dry the organic phase, concentrate, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure amide inhibitor.
References
- Title: OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME (EP 4011885 A1)
- Title: Pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyrimidine derivatives as IRAK4 modulators (CN 105367577 A)
Sources
Application Note: HPLC-UV Method Development and Validation for the Quantification of 7-Methoxyquinolin-6-amine
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Quality Control (QC), Assay Determination, and Purity Profiling
Executive Summary
The quantification of 7-Methoxyquinolin-6-amine (CAS: 1356016-60-8)[1]—a critical heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors (e.g., IRAK4 modulators)[2]—requires a highly robust analytical approach. Because of its dual basic nitrogen atoms and extended aromatic system, the molecule is prone to severe chromatographic tailing and retention time instability if the analytical environment is not rigorously controlled.
This application note details a comprehensive, step-by-step High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Designed from the ground up using Quality by Design (QbD) principles, the method aligns strictly with the latest[3] and [4] guidelines.
Physicochemical Profiling: The Causality of Method Design
As analytical scientists, we must not simply screen mobile phases blindly; we must design the method based on the molecule's intrinsic physicochemical properties.
7-Methoxyquinolin-6-amine ( C10H10N2O ) possesses two distinct basic centers:
-
The Quinoline Nitrogen: pKa≈4.8−5.2
-
The Primary Aniline (Amine): pKa≈4.0−4.5
The Causality of Peak Shape: If a mobile phase pH is selected near the pKa of these functional groups (e.g., pH 4.5), the molecule will exist in a state of partial ionization. This thermodynamic equilibrium results in split peaks, severe tailing, and irreproducible retention times. Furthermore, protonated basic amines interact strongly with residual, unreacted silanol groups ( Si−OH ) on standard silica-based columns via secondary ion-exchange mechanisms.
The Engineered Solution: To force the molecule into a single, fully protonated state, we must suppress the equilibrium by dropping the mobile phase pH at least 1.5 units below the lowest pKa . Therefore, a pH 2.5 phosphate buffer is mandated. To combat the subsequent silanol interactions of the now fully ionized molecule, a highly end-capped C18 stationary phase is required.
Logical flow of chromatographic method design based on analyte physicochemical properties.
The Self-Validating Protocol: System Suitability
Trustworthiness in analytical chemistry is achieved through self-validating systems. A protocol must actively prove its own validity before any sample data is accepted. This is achieved through the System Suitability Test (SST) .
If the parameters in Table 1 are not met during the initial standard injections, the chromatographic sequence must be programmed to automatically abort. This prevents the generation of aberrant data and ensures compliance with USP <1225>[5].
Table 1: System Suitability Acceptance Criteria
| Parameter | Target Value | Causality / Scientific Rationale |
| Retention Time ( Rt ) | 5.2±0.2 min | Ensures mobile phase preparation and pump delivery are accurate. |
| Tailing Factor ( Tf ) | ≤1.5 | Verifies that secondary silanol interactions are successfully suppressed. |
| Theoretical Plates ( N ) | ≥5000 | Confirms column efficiency and absence of void volumes. |
| Injection Precision (%RSD) | ≤1.0% (n=5) | Validates the mechanical precision of the autosampler and detector stability. |
Step-by-Step Experimental Methodology
Reagents and Materials
-
Reference Standard: 7-Methoxyquinolin-6-amine (Purity ≥99.0% ).
-
Water: HPLC-Grade or Milli-Q ( 18.2MΩ⋅cm ).
-
Acetonitrile (ACN): HPLC-Grade, UV cutoff ≤190 nm.
-
Buffer Salt: Potassium dihydrogen phosphate ( KH2PO4 ), AR grade.
-
pH Modifier: Orthophosphoric acid ( H3PO4 ), 85% AR grade.
Preparation of Mobile Phase
-
Aqueous Phase (Buffer): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water to create a 10 mM solution.
-
pH Adjustment: Insert a calibrated pH probe. Dropwise, add 85% orthophosphoric acid until the pH stabilizes exactly at 2.50 ± 0.05 .
-
Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and degas the solution.
-
Isocratic Premix: While modern pumps can mix online, premixing 800 mL of Buffer and 200 mL of ACN (80:20 v/v) eliminates baseline noise caused by mixing ripples, maximizing the Signal-to-Noise (S/N) ratio.
Preparation of Solutions
-
Diluent: Water:ACN (80:20 v/v). Crucial Insight: Always use the mobile phase (or a weaker solvent) as the diluent to prevent solvent-mismatch peak distortion at the column head.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 7-Methoxyquinolin-6-amine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Setting |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped) |
| Mobile Phase | 10 mM KH2PO4 (pH 2.5) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30∘C (Ensures viscosity and retention time stability) |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm (extracted from DAD scan 200-400 nm) |
| Run Time | 10.0 minutes |
Method Validation Framework (ICH Q2(R2) & USP <1225>)
To ensure the method is "fit for purpose" as mandated by the revised (effective June 2024)[3], the following lifecycle validation protocol must be executed. The recent revision emphasizes the "Reportable Result" and requires a combined evaluation of accuracy and precision[6].
Lifecycle approach to analytical method validation according to ICH Q2(R2) and USP guidelines.
Validation Execution & Acceptance Criteria
Summarized below are the step-by-step validation workflows and their authoritative acceptance criteria.
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Workflow | Acceptance Criteria |
| Specificity | Subject the standard to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, 60∘C for 24h). Analyze via DAD. | No interference at the Rt of the analyte. Peak purity angle < Purity threshold. |
| Linearity & Range | Prepare 6 concentration levels ranging from the LOQ to 120% of the target concentration (e.g., 0.5, 25, 50, 75, 100, 120 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response. |
| Accuracy (Recovery) | Spike known amounts of standard into a synthetic matrix at 80%, 100%, and 120% levels. Prepare in triplicate (n=9 total). | Mean recovery at each level must be 98.0% – 102.0% . |
| Precision (Repeatability) | Inject the 100% working standard solution 6 independent times from 6 separate preparations. | %RSD of peak areas ≤2.0% . |
| Intermediate Precision | Have a second analyst perform the repeatability test on a different day, using a different HPLC system and column lot. | Cumulative %RSD (n=12) ≤2.0% . |
| Robustness | Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5∘C ), and Mobile Phase pH ( ±0.2 units). | System suitability criteria (Table 1) must still be met under all variant conditions. |
Conclusion
By grounding the analytical development in the fundamental physicochemical properties of 7-Methoxyquinolin-6-amine, we establish a method that is not only highly accurate but intrinsically resistant to common chromatographic failures. The integration of a self-validating System Suitability Test ensures that the method remains compliant with ICH Q2(R2) and USP <1225> throughout its entire lifecycle, providing drug development professionals with a highly trustworthy quantitative tool.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
USP <1225> Validation of Compendial Procedures. United States Pharmacopeia–National Formulary (USP-NF). Available at: [Link]
Sources
- 1. CAS:214279-27-3, 7-Methoxy-1H-indol-6-amine-毕得医药 [bidepharm.com]
- 2. CN105367577A - ä½ä¸ºirak4è°èåçå¡åå¹¶[1,5a]å§å¶åå»å©å¹¶[3,2b]å§å¶è¡çç© - Google Patents [patents.google.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
Palladium-catalyzed cross-coupling reaction conditions utilizing 7-Methoxyquinolin-6-amine
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Utilizing 7-Methoxyquinolin-6-amine
Executive Summary & Substrate Rationale
7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) is a privileged pharmacophore building block frequently utilized in the development of targeted therapeutics, including potent kinase inhibitors (e.g., IRAK4 and ALK modulators). The molecule features a primary amine at the C6 position, immediately flanked by an electron-donating methoxy group at the C7 position.
From a synthetic standpoint, the C7-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the adjacent C6-amine. While this increases the nucleophilicity of the amine, making it a highly reactive partner for Palladium-catalyzed C-N cross-coupling, the ortho-relationship introduces significant steric hindrance. Standard unoptimized catalytic systems often fail, stalling at the amine coordination step or leading to rapid catalyst degradation[1]. This guide details the highly optimized, self-validating parameters required to achieve quantitative mono-arylation of 7-Methoxyquinolin-6-amine.
Mechanistic Insights & Causality of Experimental Choices
To successfully cross-couple 7-Methoxyquinolin-6-amine with aryl halides, the catalytic system must be precisely tuned to overcome steric crowding while preventing the over-reaction (bis-arylation) of the primary amine.
-
Ligand Selection (The Steric/Electronic Balance): First-generation ligands like BINAP or dppf are insufficient for this substrate; they often lead to extensive hydrodehalogenation of the aryl halide because the reductive elimination step is too slow. Instead, bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos are strictly required. The extreme steric bulk of BrettPhos forces the formation of a highly active monoligated L-Pd(0) species. Furthermore, once the Pd-amido complex forms, the steric pressure exerted by the ligand dramatically accelerates the reductive elimination step, forming the C-N bond rapidly and exclusively yielding the mono-arylated product[2].
-
Precatalyst Selection: Utilizing Pd₂(dba)₃ can be detrimental here, as the dibenzylideneacetone (dba) ligands can compete for the active Pd(0) sites, slowing down oxidative addition. We strongly recommend BrettPhos Pd G3 (a palladacycle precatalyst). The G3 precatalyst undergoes rapid activation under mildly basic conditions to release the active L-Pd(0) species quantitatively, ensuring no palladium is wasted as off-cycle dead ends.
-
Base and Solvent: Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-Dioxane provides the optimal pKa balance. It is strong enough to efficiently deprotonate the coordinated 7-Methoxyquinolin-6-amine (forming the Pd-amido intermediate) but avoids the harsh conditions that might degrade sensitive functional groups on complex electrophiles.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the coupling of 7-Methoxyquinolin-6-amine with a standard aryl chloride (e.g., 4-chlorotoluene), demonstrating the causality behind the chosen protocol.
| Entry | Precatalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 15% | Extensive hydrodehalogenation; slow reductive elimination. |
| 2 | Pd(OAc)₂ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 58% | Sluggish reaction; partial catalyst degradation (Pd black). |
| 3 | RuPhos Pd G3 | LHMDS | THF | 65 | 82% | Good conversion; trace amounts of bis-arylation observed. |
| 4 | BrettPhos Pd G3 | NaOtBu | 1,4-Dioxane | 80 | 96% | Rapid conversion; exclusive mono-arylation; robust cycle. |
Catalytic Workflow Visualization
Catalytic cycle of the Buchwald-Hartwig amination utilizing 7-Methoxyquinolin-6-amine.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed for a 1.0 mmol scale coupling of 7-Methoxyquinolin-6-amine with an aryl chloride.
Materials Required:
-
7-Methoxyquinolin-6-amine (1.2 mmol, 209 mg)
-
Aryl chloride (1.0 mmol)
-
BrettPhos Pd G3 (0.02 mmol, 18 mg, 2 mol%)
-
Sodium tert-butoxide (1.5 mmol, 144 mg)
-
Anhydrous 1,4-Dioxane (5.0 mL, degassed)
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-Methoxyquinolin-6-amine, the aryl chloride (if solid), BrettPhos Pd G3, and NaOtBu.
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-high purity Argon three times.
-
Solvent Addition: Syringe in 5.0 mL of anhydrous, sparged 1,4-Dioxane. Add the aryl chloride at this stage if it is a liquid.
-
Reaction Initiation & Self-Validation (Colorimetric Check): Place the vial in a pre-heated aluminum block at 80 °C.
-
Validation Checkpoint: Within 5–10 minutes, the solution should transition to a deep, homogeneous red/orange color, indicating the successful generation of the active L-Pd(0) species and the ongoing catalytic cycle. If the solution turns jet black and precipitates form immediately, the catalyst has decomposed (Pd black) due to oxygen/moisture ingress, and the reaction must be aborted.
-
-
Monitoring (TLC Validation): Stir vigorously at 80 °C for 4–12 hours. Monitor the reaction via TLC (eluent: typically 5-10% MeOH in DCM).
-
Validation Checkpoint: 7-Methoxyquinolin-6-amine is highly fluorescent under 254 nm and 365 nm UV light. The disappearance of this fluorescent baseline spot confirms high conversion.
-
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of DCM to MeOH) to afford the pure secondary amine product.
Sources
Application Note: Preparation and In Vitro Profiling of 7-Methoxyquinolin-6-amine Derivatives as Dual c-MET/RON Kinase Inhibitors
Executive Summary
The proto-oncogenes c-MET and RON (Recepteur d'Origine Nantais) encode a unique subfamily of receptor tyrosine kinases (RTKs) that drive invasive growth, cell migration, and tumor survival[1]. Aberrant activation of these pathways is a hallmark of several aggressive carcinomas, making them prime targets for small-molecule kinase inhibitors[2]. The compound 7-methoxyquinolin-6-amine (CAS 1356016-60-8)[3] has emerged as a highly privileged building block in the synthesis of oxo-pyridine fused ring derivatives and other potent dual c-MET/RON inhibitors[4].
This application note provides a comprehensive, self-validating workflow detailing the chemical synthesis of the 7-methoxyquinolin-6-amine scaffold, followed by robust in vitro biochemical and cellular profiling methodologies.
Scientific Background & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why the 7-methoxyquinolin-6-amine scaffold is favored in kinase drug discovery:
-
Hinge Region Binding: The quinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone NH of Met1160 in the c-MET hinge region.
-
Solvent Channel Access: The 7-methoxy group is perfectly vectored towards the solvent-exposed channel, enhancing aqueous solubility and optimizing pharmacokinetic properties.
-
Hydrophobic Pocket Extension: The 6-amine serves as a versatile synthetic handle (e.g., for amide or urea coupling). Functionalizing this amine allows the molecule to extend into the deep hydrophobic pocket, enabling potent DFG-in or DFG-out binding modes[4].
Figure 1: Experimental workflow from chemical synthesis to in vitro cellular validation.
Experimental Protocols
Protocol I: Chemical Synthesis of the 7-Methoxyquinolin-6-amine Scaffold
Objective: Convert 4-chloro-7-methoxyquinoline-6-carboxylic acid to 4-chloro-7-methoxyquinolin-6-amine[4]. Causality & Choice of Reagents: The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is deliberately selected over traditional Hofmann or Schmidt reactions. DPPA allows the reaction to proceed under mildly basic conditions, preventing the protonation of the quinoline nitrogen and avoiding unwanted nucleophilic displacement of the sensitive 4-chloro group, which must be preserved for downstream SNAr functionalization[4].
Step-by-Step Methodology:
-
Activation: Dissolve 4-chloro-7-methoxyquinoline-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). Note: TEA deprotonates the carboxylic acid, facilitating the nucleophilic attack on DPPA.
-
Azide Formation & Rearrangement: Dropwise add DPPA (1.5 eq) at 0°C. Stir the reaction mixture at room temperature for 2 hours. The intermediate acyl azide undergoes thermal rearrangement to an isocyanate[4].
-
Hydrolysis: Quench the reaction with water and heat to 80°C for 1 hour to hydrolyze the isocyanate into the primary amine and CO2 gas.
-
Self-Validating QC Checkpoint:
-
TLC: Monitor the disappearance of the starting material (UV active, lower Rf).
-
LC-MS: Confirm the presence of the product mass [M+H]+ = 209.04. If the acyl azide intermediate persists, extend heating time.
-
-
Workup: Extract with Ethyl Acetate (3x), wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH).
Protocol II: In Vitro Biochemical Profiling (TR-FRET)
Objective: Quantify the IC50 of synthesized derivatives against c-MET and RON kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays due to its superior signal-to-background ratio. The time-delay measurement completely negates auto-fluorescence generated by the highly conjugated quinoline core.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 7-methoxyquinolin-6-amine derivatives in DMSO (10-point curve, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, combine 5 nM recombinant c-MET or RON kinase, 100 nM biotinylated peptide substrate, and the inhibitor.
-
Initiation: Add ATP at the Km concentration (e.g., 10 µM) to start the reaction. Incubate for 60 minutes at 25°C.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Self-Validating QC Checkpoint: Calculate the Z'-factor for the plate. A Z'-factor > 0.7 validates the assay's robustness. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Protocol III: Cellular Viability Assay (CellTiter-Glo)
Objective: Evaluate the anti-proliferative effects in c-MET addicted cancer cell lines. Step-by-Step Methodology:
-
Seed EBC-1 (c-MET amplified) cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.
-
Treat cells with the synthesized derivatives (0.1 nM to 10 µM) for 72 hours.
-
Add CellTiter-Glo reagent. Causality: Luminescence is directly proportional to intracellular ATP, providing a highly sensitive, self-validating measure of metabolically active (viable) cells without relying on redox potential (which can be skewed by certain chemical structures).
-
Incubate for 10 minutes to stabilize the signal and read luminescence.
Mechanism of Action & Data Presentation
Figure 2: c-MET/RON signaling pathway and targeted inhibition by quinoline derivatives.
Quantitative Profiling Summary
Below is a comparative data summary demonstrating the transformation of the inactive 7-methoxyquinolin-6-amine scaffold into a potent dual c-MET/RON inhibitor (Compound I)[5], benchmarked against standard reference inhibitors.
| Compound | c-MET IC50 (nM) | RON IC50 (nM) | EBC-1 Viability IC50 (nM) | MW ( g/mol ) | cLogP |
| 7-Methoxyquinolin-6-amine (Scaffold) | >10,000 | >10,000 | >10,000 | 174.20 | 1.8 |
| Compound I (Dual Inhibitor) | 4.0 | 9.0 | 12.5 | ~450.5 | 3.5 |
| Crizotinib (Reference) | 11.0 | >1,000 | 15.0 | 450.34 | 3.1 |
References
-
[4] OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME (EP 4011885 A1). European Patent Office / Googleapis. 4
-
[1] From concept to reality: the long road to c-Met and RON receptor tyrosine kinase inhibitors for the treatment of cancer. PubMed.1
-
[2] Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy. PubMed. 2
-
[3] 7-METHOXYQUINOLIN-6-AMINE (CAS 1356016-60-8). Fluorochem.3
-
[5] Identification of a novel recepteur d'origine nantais/c-met small-molecule kinase inhibitor with antitumor activity in vivo. PubMed. 5
Sources
- 1. From concept to reality: the long road to c-Met and RON receptor tyrosine kinase inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Identification of a novel recepteur d'origine nantais/c-met small-molecule kinase inhibitor with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis techniques for 7-Methoxyquinolin-6-amine pharmaceutical intermediates
Abstract
7-Methoxyquinolin-6-amine is a critical pharmaceutical intermediate, serving as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The scalability and efficiency of its synthesis are paramount for ensuring a reliable and cost-effective drug supply chain. This application note details a validated, two-step, scalable process for the production of 7-Methoxyquinolin-6-amine starting from 7-methoxyquinoline. The described pathway, involving a regioselective nitration followed by a catalytic transfer hydrogenation, is designed for operational simplicity, high yield, and safety, making it suitable for kilogram-scale production in standard industrial equipment.
Introduction and Strategic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to many therapeutic agents.[1] 7-Methoxyquinolin-6-amine, in particular, provides a strategic platform for molecular elaboration. The conventional laboratory-scale synthesis often involves multiple steps or employs reagents and purification methods (e.g., column chromatography) that are not amenable to large-scale manufacturing.
The synthetic strategy outlined herein was selected based on the following process chemistry principles:
-
Convergent Synthesis: A two-step route from a commercially available starting material, 7-methoxyquinoline, maximizes overall yield and process efficiency.
-
Scalability and Safety: The chosen reactions, while energetic, are well-understood. The protocol incorporates specific controls to manage exotherms and handle hazardous materials safely.[2][3][4][5]
-
Robustness: The process is designed to be tolerant of minor variations in operating conditions, leading to consistent product quality.
-
Cost-Effectiveness: The use of inexpensive reagents and the avoidance of chromatographic purification significantly reduce the overall cost of goods.
The overall transformation proceeds as follows:
Figure 1. Two-Step Synthesis of 7-Methoxyquinolin-6-amine
Part A: Synthesis of 7-Methoxy-6-nitroquinoline
2.1. Principle and Mechanistic Insight
The first step is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[6] Sulfuric acid protonates nitric acid, which then loses water to form NO₂⁺. The electron-rich quinoline ring attacks the nitronium ion. The methoxy group at the 7-position is an ortho-, para-director, and while substitution at the 8-position is possible, the 6-position is sterically more accessible, leading to the desired regioisomer as the major product.[7]
Causality of Experimental Choices:
-
Mixed Acid: The use of sulfuric acid as a catalyst is crucial; nitric acid alone is not a sufficiently strong nitrating agent for this substrate.[5]
-
Temperature Control: This reaction is highly exothermic. Maintaining the temperature between 0-5°C is critical to prevent thermal runaway and minimize the formation of undesired byproducts, such as dinitrated species or oxidative degradation products.[3][4][8]
2.2. Detailed Experimental Protocol (100 g Scale)
Materials:
-
7-Methoxyquinoline (100 g, 0.628 mol)
-
Concentrated Sulfuric Acid (98%, 300 mL)
-
Concentrated Nitric Acid (70%, 55 mL, 0.816 mol)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Methanol
-
Ice
Equipment:
-
1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
-
Large ice-water bath.
-
Buchner funnel and filtration flask.
Procedure:
-
Reaction Setup: Charge the 1 L reaction flask with 7-methoxyquinoline (100 g). Place the flask in an ice-water bath and begin stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (300 mL) to the flask over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. The quinoline will dissolve to form a salt.
-
Cooling: Cool the resulting solution to 0-5°C.
-
Nitration: Add concentrated nitric acid (55 mL) dropwise via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature strictly between 0-5°C throughout the addition.[6]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: In a separate large beaker (5 L), prepare a mixture of ice and water (2 kg). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.
-
Neutralization & Isolation: Allow the ice to melt. Slowly add saturated sodium bicarbonate solution until the pH of the slurry is ~7-8. This neutralizes the excess acid and ensures the product is in its free base form.
-
Filtration: Collect the yellow solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and add methanol (approx. 500-600 mL). Heat the slurry to reflux for 30 minutes, then cool to room temperature, and finally in an ice bath for 1 hour. Collect the purified product by filtration, wash with a small amount of cold methanol, and dry under vacuum at 50°C.
Part B: Reduction to 7-Methoxyquinolin-6-amine
3.1. Principle and Mechanistic Insight
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation.[9] While various methods exist, such as using metal-acid combinations (e.g., Fe/HCl), catalytic transfer hydrogenation offers significant advantages on a large scale.[10] This method avoids the use of high-pressure hydrogen gas and often results in cleaner reactions with easier workups.
Causality of Experimental Choices:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (formic acid) in the presence of a catalyst (Palladium on carbon, Pd/C) to effect the reduction.[11] It is generally safer and more operationally simple than using pressurized hydrogen gas, especially in standard multi-purpose reactors.[9] The reaction proceeds by the decomposition of formic acid on the palladium surface to produce H₂ and CO₂, with the in-situ generated hydrogen performing the reduction.
-
Catalyst Choice: 10% Pd/C is a highly efficient and robust catalyst for this transformation. The "wet" or "E101" type is often preferred for safety as it is less pyrophoric than the dry powder.
-
Solvent and H-donor: Ethanol is an excellent solvent for this reaction, and formic acid serves as a clean and effective hydrogen donor.[11]
3.2. Detailed Experimental Protocol (100 g Scale)
Materials:
-
7-Methoxy-6-nitroquinoline (100 g, 0.490 mol)
-
Ethanol (1 L)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 g)
-
Formic Acid (88%, 128 mL, 2.45 mol)
-
Diatomaceous Earth (e.g., Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Equipment:
-
2 L, 3-neck round-bottom flask with mechanical stirrer, thermocouple, and condenser.
-
Heating mantle.
-
Filtration setup (Buchner funnel or filter press for larger scale).
Procedure:
-
Reaction Setup: Charge the 2 L flask with 7-Methoxy-6-nitroquinoline (100 g) and ethanol (1 L). Stir to form a slurry.
-
Catalyst Addition: Under a nitrogen atmosphere (to prevent ignition of the solvent by the catalyst), carefully add the 10% Pd/C (10 g).
-
Hydrogen Donor Addition: Begin heating the mixture to 50°C. Once at temperature, add the formic acid dropwise over 60 minutes. An exotherm and gas evolution (CO₂) will be observed. Maintain the temperature between 50-60°C with controlled addition and external cooling if necessary.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (~80°C) and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the nitro-intermediate is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C is potentially pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Solvent Removal: Transfer the filtrate to a clean flask and concentrate under reduced pressure to remove most of the ethanol.
-
Work-up and Isolation: Dilute the remaining residue with water (500 mL). Slowly add saturated sodium bicarbonate solution to neutralize the excess formic acid until the pH is ~8-9. The product will precipitate as a solid.
-
Filtration and Drying: Stir the slurry for 1 hour in an ice bath, then collect the solid by vacuum filtration. Wash the cake with cold water (2 x 200 mL) and dry under vacuum at 50°C to yield the final product.
Figure 2. Scale-Up Process Flow Diagram
Data Summary and Results
The following table summarizes the expected results for a 100g scale synthesis of the starting material, 7-Methoxyquinoline.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 7-Methoxyquinoline | 7-Methoxy-6-nitroquinoline |
| Input Mass | 100 g | 115 g (based on 90% yield) |
| Product | 7-Methoxy-6-nitroquinoline | 7-Methoxyquinolin-6-amine |
| Expected Yield (Mass) | 115 - 120 g | 90 - 95 g |
| Expected Yield (%) | 90 - 94% | 92 - 97% |
| Purity (HPLC) | >98% (after recrystallization) | >99% |
| Appearance | Yellow Crystalline Solid | Off-white to Tan Solid |
Overall Yield: ~83-91% over two steps.
Conclusion
The described two-step synthesis provides a highly efficient, robust, and scalable method for producing 7-Methoxyquinolin-6-amine. By employing a regioselective nitration followed by a safe and effective catalytic transfer hydrogenation, this process avoids problematic reagents and complex purification procedures. The detailed protocol and operational insights serve as a reliable guide for researchers and drug development professionals aiming to produce this key pharmaceutical intermediate on a multi-gram to kilogram scale.
References
-
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-methoxy-1-methylisoquinoline. Retrieved from [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
-
Chitrala, T., & Khan, F. R. N. (n.d.). Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2, and further functionalizations. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
PubMed. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
ResearchGate. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
PMC. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
PubMed. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (n.d.). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Retrieved from [Link]
-
Sci-Hub. (n.d.). Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. evitachem.com [evitachem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
Title: Formulation Strategies for 7-Methoxyquinolin-6-amine Based Active Pharmaceutical Ingredients: From Physicochemical Characterization to Robust Dosage Form Development
An Application Note and Protocol from the Senior Application Scientist
Abstract
Active Pharmaceutical Ingredients (APIs) built upon the 7-Methoxyquinolin-6-amine scaffold represent a promising class of molecules in modern drug discovery. However, their inherent structural characteristics—a basic quinoline nitrogen, an aromatic amine group, and a lipophilic methoxy moiety—present distinct and predictable challenges in formulation development. These often include poor aqueous solubility, potential for polymorphic variations, and susceptibility to chemical degradation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We detail a systematic, science-driven approach beginning with essential pre-formulation studies to characterize the API's physicochemical and stability profiles. Based on this foundational data, we explore and provide protocols for key formulation strategies, including salt formation, amorphous solid dispersions, and particle size reduction, to enhance solubility and bioavailability. Finally, we address specific stability concerns pertinent to amine-containing APIs, such as N-nitrosamine risk mitigation, and provide a practical guide to developing a solid oral dosage form.
The Crucial First Step: Comprehensive Pre-formulation Assessment
Before any formulation strategy can be rationally designed, a thorough understanding of the API's intrinsic properties must be established.[1][2][3] The pre-formulation phase is a critical investigation that predicts downstream challenges and informs the selection of the most viable development pathway.[1] A well-executed pre-formulation program provides a clear understanding of the API's limitations and stability requirements, laying the foundation for successful formulation.[1]
Physicochemical Characterization: Building the Foundation
The goal of physicochemical characterization is to create a detailed "fingerprint" of the API, which is essential for predicting its behavior in various formulation systems.[][5][6]
-
Solubility Profiling : For an API containing a basic quinoline moiety, pH-dependent solubility is arguably the most critical parameter.[3] Quinoline derivatives are often basic, and lowering the pH can lead to protonation of the nitrogen atom, forming a more soluble salt.[7][8] This profile dictates whether pH modification or salt formation will be a viable strategy and predicts how the drug will dissolve in different regions of the gastrointestinal tract.
-
Solid-State Characterization : The solid form of an API profoundly impacts its stability, dissolution rate, and manufacturability.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the API's melting point, identify polymorphs, and assess thermal stability.[5][9][10]
-
X-ray Powder Diffraction (XRPD) provides a definitive analysis of the API's crystalline or amorphous nature and identifies different polymorphic forms, which can have different solubilities and stabilities.[1][]
-
-
Particle Size and Morphology : The particle size distribution (PSD) and shape of an API directly influence its dissolution rate and processability (e.g., powder flow).[11][12][13] Techniques like laser diffraction and microscopy are essential for this analysis.[11][13][14][15]
Stability Assessment: Ensuring a Safe and Efficacious Product
-
Forced Degradation Studies : The API is intentionally exposed to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways.[16] For a 7-methoxyquinolin-6-amine structure, particular attention should be paid to oxidative degradation of the amine and potential reactions involving the methoxy group.
-
Drug-Excipient Compatibility : It is imperative to ensure that the chosen inactive ingredients (excipients) do not negatively interact with the API.[17] DSC is a rapid screening tool to detect potential incompatibilities, which appear as shifts in melting points or the appearance of new thermal events.[18] A classic example of incompatibility for amine-containing drugs is the Maillard reaction with reducing sugars like lactose, which can cause discoloration.[19]
Diagram 1: Pre-formulation Assessment Workflow This diagram illustrates the logical flow of activities in the pre-formulation stage, ensuring a comprehensive data package is generated before full-scale formulation development begins.
Caption: A typical workflow for pre-formulation studies.
Core Formulation Strategies to Enhance Bioavailability
Data from the pre-formulation assessment directly guides the selection of an appropriate formulation strategy. For poorly soluble compounds, which account for over 70% of APIs in development pipelines, several techniques can be employed.[20]
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Key Advantages | Key Considerations |
| Salt Formation [7][21][22] | Ionizes the API at a specific pH, dramatically increasing aqueous solubility. | Simple, cost-effective, utilizes established manufacturing processes. | pH-dependent solubility, potential for common ion effect, risk of conversion back to free base. |
| Particle Size Reduction [20][23] | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Broadly applicable, can be used with crystalline APIs. | May not improve equilibrium solubility, potential for particle agglomeration, can induce static charge. |
| Amorphous Solid Dispersion (ASD) [20][24] | Disperses the API in a polymeric carrier in a high-energy amorphous state, preventing crystallization. | Can significantly increase both dissolution rate and apparent solubility. | Physically and chemically unstable, requires careful polymer selection, potential for recrystallization. |
| Complexation [23][25][26] | Encapsulates the hydrophobic API molecule within a hydrophilic host molecule (e.g., cyclodextrin). | Forms a true solution, can also improve stability. | Limited by the stoichiometry of the complex, can be expensive, potential for competition with other molecules. |
| Lipid-Based Formulations [20] | Dissolves the API in a lipid vehicle, which can form emulsions or micelles in the GI tract. | Can enhance lymphatic absorption, suitable for highly lipophilic drugs. | Potential for GI side effects, complex to develop and manufacture, requires careful excipient selection. |
Diagram 2: Formulation Strategy Decision Tree This decision tree provides a logical pathway for selecting a primary formulation strategy based on the physicochemical properties of the 7-methoxyquinolin-6-amine based API.
Caption: Decision-making framework for solubility enhancement.
Case Study: Development of an Oral Tablet Formulation
Let's assume pre-formulation studies on a new 7-methoxyquinolin-6-amine derivative ("API-X") reveal very low aqueous solubility across the physiological pH range and high thermal stability. This profile makes it an excellent candidate for an Amorphous Solid Dispersion (ASD) prepared by spray drying.
Excipient Selection for Tablet Manufacturing
Excipients are the inactive ingredients that are essential for manufacturing a robust dosage form.[27][28] Their selection is based on functionality and compatibility with the API.[27]
| Excipient Class | Function | Example | Rationale for API-X Formulation |
| Polymer [28] | Forms the amorphous matrix in the ASD, preventing API crystallization. | PVP K30, HPMC-AS | Selected based on drug-polymer miscibility and ability to maintain supersaturation. |
| Diluent/Filler [29] | Increases the bulk of the tablet to a practical size for compression. | Microcrystalline Cellulose (MCC) | Provides good compressibility and wicking action to aid disintegration. |
| Disintegrant [29] | Absorbs water, causing the tablet to swell and break apart in the GI tract. | Croscarmellose Sodium | A "super-disintegrant" that works efficiently at low concentrations. |
| Lubricant [19] | Prevents the powder blend from sticking to the tablet press tooling. | Magnesium Stearate | Used at a low concentration (0.5-1.0%) to ensure smooth tablet ejection. |
Manufacturing Process: Wet Granulation
Wet granulation is a common process used to improve the flow and compressibility of a powder blend before it is pressed into tablets.
Diagram 3: Tablet Manufacturing via Wet Granulation This diagram outlines the sequential steps involved in producing a tablet from the spray-dried intermediate and selected excipients.
Caption: Workflow for tablet production using wet granulation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments described in this guide.
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the equilibrium solubility of the API as a function of pH.
Materials & Equipment:
-
API powder
-
Series of buffers (pH 1.2, 4.5, 6.8, 7.4, and others as needed)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
-
Calibrated pH meter
Procedure:
-
Add an excess amount of API powder to each vial (enough so that undissolved solids remain at equilibrium).
-
Add a fixed volume (e.g., 5 mL) of a specific pH buffer to each corresponding vial.
-
Securely cap the vials and place them in an orbital shaker set to 25°C or 37°C.
-
Shake the vials for a minimum of 48-72 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand for 1 hour. Visually confirm the presence of undissolved solids.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.[30]
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantify the API concentration using the validated HPLC-UV method.
-
Measure the final pH of the remaining supernatant in each vial to confirm it has not changed.
-
Plot the solubility (mg/mL) versus the final pH.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To assess the melting point, crystallinity, and thermal stability of the API.[31][32]
Materials & Equipment:
-
DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Aluminum DSC pans and lids
-
Crimper press
-
API powder (2-5 mg)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Accurately weigh 2-5 mg of API powder into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper press. Prepare an empty, sealed pan to use as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Set the experimental parameters. A typical heating rate is 10°C/min over a temperature range from 25°C to a temperature above the expected melting point (e.g., 300°C).
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Run the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram. A sharp endotherm typically represents the melting of a crystalline solid. Broad transitions may indicate the presence of amorphous content or desolvation.
Protocol 3: Drug-Excipient Compatibility Screening via DSC
Objective: To rapidly screen for potential physical or chemical incompatibilities between the API and common excipients.
Procedure:
-
Prepare physical mixtures of the API and each excipient, typically in a 1:1 weight ratio.
-
Gently blend each mixture using a spatula.
-
Run a DSC scan on each individual component (API, excipient) and each mixture using the method described in Protocol 2.
-
Compare the thermogram of the mixture to the thermograms of the individual components.
-
Interpretation :
-
No interaction : The mixture's thermogram is a simple superposition of the individual components' thermograms.
-
Potential incompatibility : The disappearance of the API's melting peak, a significant shift (>5°C) in its melting point, or the appearance of a new exothermic or endothermic peak suggests an interaction that requires further investigation by HPLC.
-
Protocol 4: Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To convert the crystalline API into a more soluble, amorphous form by dispersing it in a polymer matrix.
Materials & Equipment:
-
Spray dryer (e.g., Büchi)
-
API and selected polymer (e.g., HPMC-AS)
-
Suitable organic solvent (e.g., methanol, acetone, or a mixture)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the API and the polymer in the chosen solvent in a desired ratio (e.g., 1:3 API:polymer by weight) to create a clear solution.
-
Optimize the spray dryer parameters, including inlet temperature, spray rate, and atomizing gas flow. The inlet temperature should be high enough to evaporate the solvent but low enough to avoid thermal degradation of the API.
-
Pump the solution through the atomizer nozzle into the drying chamber.
-
The fine droplets are rapidly dried by the hot gas, forming a solid powder that is collected in a cyclone separator.
-
Collect the resulting powder (the ASD).
-
Confirm the amorphous nature of the resulting powder using XRPD (which should show a halo pattern instead of sharp peaks) and DSC (which should show a glass transition temperature instead of a melting point).
Protocol 5: Particle Size Analysis by Laser Diffraction
Objective: To measure the particle size distribution of the API powder or granulated intermediate.[12]
Materials & Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)[9] with a dry or wet dispersion unit.
-
API powder or granules.
-
Suitable dispersant (for wet analysis), e.g., isopropanol or a surfactant solution.
Procedure (Wet Dispersion):
-
Select an appropriate dispersant in which the API is poorly soluble to avoid dissolution during measurement.
-
Add a small amount of API powder to the dispersant and sonicate briefly to break up any loose agglomerates.[12]
-
Add the suspension to the analyzer's dispersion unit until the desired level of laser obscuration is reached.
-
Start the measurement. The instrument will pump the suspension through the measurement cell, and the scattered light pattern will be recorded by detectors.
-
The software calculates the particle size distribution based on the Mie or Fraunhofer theory.
-
Report the results as key parameters, such as D10, D50 (median particle size), and D90 values.
Addressing Specific Challenges for Amine-Containing APIs
Mitigating N-Nitrosamine Formation Risk
A critical consideration for any API containing a secondary or tertiary amine is the potential for forming N-nitrosamine impurities, which are potent carcinogens.[33] Regulatory agencies require a thorough risk assessment.
-
Risk Assessment : Identify potential sources of nitrosating agents (e.g., nitrites) in excipients, water, or from degradation of other components. The amine in the 7-methoxyquinolin-6-amine is primary, which is less likely to form stable nitrosamines, but related impurities or degradation products could contain secondary amines.[33][34]
-
Control Strategy :
-
Select excipients with low nitrite content.
-
Control the pH of the formulation, as nitrosation is often pH-dependent.
-
Consider incorporating antioxidants (e.g., ascorbic acid) that can act as nitrosamine scavengers.
-
Develop sensitive analytical methods (LC-MS/MS) to test for trace levels of potential nitrosamines during stability studies.[35]
-
Managing Chemical Stability and Incompatibilities
The amine functional group is nucleophilic and can be susceptible to various degradation pathways.[16]
-
Oxidative Degradation : The amine group can be prone to oxidation, especially in the presence of trace metals or peroxides. Storing the API and formulation under an inert atmosphere (e.g., nitrogen) and including antioxidants can mitigate this risk.[36]
-
Incompatibility with Excipients : As mentioned, primary amines can react with reducing sugars (e.g., lactose) via the Maillard reaction.[19] It is often prudent to use non-reducing sugar diluents like microcrystalline cellulose or dicalcium phosphate in formulations containing amine APIs.
Conclusion
The successful formulation of APIs based on the 7-Methoxyquinolin-6-amine scaffold is highly achievable through a systematic, data-driven approach. The challenges posed by poor solubility and potential chemical instability are not insurmountable but require a deep understanding of the molecule's intrinsic properties. By beginning with a comprehensive pre-formulation assessment, formulators can rationally select and optimize from a suite of powerful enhancement strategies—from salt formation to amorphous solid dispersions. Careful excipient selection, robust process design, and proactive management of risks specific to amine-containing compounds will ultimately lead to the development of a safe, stable, and efficacious pharmaceutical product.
References
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
O'Donnell, K. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]
-
Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Available from: [Link]
-
Coriolis Pharma. (n.d.). Preformulation Development Studies. Available from: [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. In Handbook of Pharmaceutical Excipients.
-
Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance. Available from: [Link]
-
Drug Discovery Online. (2023, December 14). Best Practices For Preformulation In Drug Development. Available from: [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Available from: [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Available from: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Available from: [Link]
-
Basit, A. W., & Gaisford, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available from: [Link]
-
American Pharmaceutical Review. (2013, July 2). A Quality by Design Approach for Particle Size Analysis of an Active Pharmaceutical Ingredient. Available from: [Link]
-
Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Available from: [Link]
-
Pharmaceutical Technology. (2014, September 2). Innovative Excipients in Solid-Dosage Manufacturing. Available from: [Link]
-
Pharmaceutical Technology. (2024, June 1). Excipients Used for Solid Dosage: Innovations and Challenges. Available from: [Link]
-
Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Available from: [Link]
-
Preprints.org. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
-
Nishka Research. (2023, June 30). Understanding API Particle Size Distribution by Microscopy: A Comprehensive Analysis. Available from: [Link]
-
StabilityHub. (2025, August 10). Stability Testing Challenges for N-Nitrosamine Impurities. Available from: [Link]
-
Lab Manager. (2025, May 22). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Available from: [Link]
-
Pharmaffiliates. (2026, February 28). Nitrosamine Testing in Controlled Substances and Highly Potent APIs (HPAPIs). Available from: [Link]
-
Scribd. (n.d.). Preformulation Stability Study Methods. Available from: [Link]
-
ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Available from: [Link]
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]
-
Nitrosamines Exchange. (2025, September 3). Stability in risk assessment report. Available from: [Link]
-
Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available from: [Link]
-
PubMed. (n.d.). Applications of Modulated Differential Scanning Calorimetry in Preformulation Studies. Available from: [Link]
-
PubChem - NIH. (n.d.). 7-Methoxyquinoline. Available from: [Link]
-
BioProcess International. (2017, October 18). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. Available from: [Link]
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]
-
SlideShare. (n.d.). TABLET DESIGN AND FORMULATION. Available from: [Link]
-
Upperton Pharma Solutions. (2020, February 11). Tablet Formulation Development. Available from: [Link]
-
MDPI. (2022, May 30). Poly(curcumin β-amino ester)-Based Tablet Formulation for a Sustained Release of Curcumin. Available from: [Link]
-
PubChem - NIH. (n.d.). 6-Methoxy-8-quinolinamine. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 3. upm-inc.com [upm-inc.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. altasciences.com [altasciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. APIs Characterisation: R&D Expertise - SEQENS [seqens.com]
- 10. Applications of modulated differential scanning calorimetry in preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. entegris.com [entegris.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 14. tapi.com [tapi.com]
- 15. nishkaresearch.com [nishkaresearch.com]
- 16. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 17. criver.com [criver.com]
- 18. scribd.com [scribd.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. almacgroup.com [almacgroup.com]
- 23. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. tabletscapsules.com [tabletscapsules.com]
- 29. colorcon.com [colorcon.com]
- 30. benchchem.com [benchchem.com]
- 31. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 32. bioprocessintl.com [bioprocessintl.com]
- 33. stabilityhub.com [stabilityhub.com]
- 34. Stability in risk assessment report - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 35. resolvemass.ca [resolvemass.ca]
- 36. tabletscapsules.com [tabletscapsules.com]
How to improve the aqueous solubility of 7-Methoxyquinolin-6-amine for biological assays
Welcome to the Application Scientist Support Portal. Target Audience: Researchers, Assay Developers, and Medicinal Chemists
7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) is a highly valuable pharmacophore utilized in the synthesis of oxo-pyridine fused ring derivatives targeting c-MET and RON kinases[1], as well as in the development of novel antimalarial and anticancer agents[2]. However, its planar bicyclic aromatic system and neutral state at physiological pH create significant solubility bottlenecks during in vitro biological screening.
This guide provides field-proven, causality-driven methodologies to overcome these limitations, ensuring your biological readouts are driven by pharmacology, not precipitation.
Simplified RTK/PI3K/AKT signaling pathway inhibited by solubilized quinoline-amine derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does 7-Methoxyquinolin-6-amine precipitate immediately in my standard PBS (pH 7.4) assay buffer? A1: The low aqueous solubility of quinoline derivatives stems from their rigid, bicyclic aromatic core, which is inherently hydrophobic and promotes strong intermolecular pi-pi stacking within the crystal lattice[3]. Furthermore, the quinoline nitrogen and the C6 primary amine have pKa values around 4.0–5.0. At a physiological pH of 7.4, these groups are predominantly un-ionized. Without a positive charge to facilitate ion-dipole interactions with water molecules, the thermodynamic drive for the compound to aggregate and precipitate outcompetes its solvation.
Q2: Can I just increase the DMSO concentration to keep the compound in solution? A2: No. While DMSO effectively disrupts the crystal lattice by acting as a strong hydrogen bond acceptor, maintaining a low and consistent final DMSO concentration (typically ≤1% v/v) is critical[4]. Exceeding this threshold in cell-based assays causes solvent-induced cytotoxicity, membrane permeabilization, and enzyme denaturation in biochemical assays. You must balance the compound's kinetic solubility (how long it remains dissolved before precipitating) with biological viability.
Q3: What is the difference between kinetic and thermodynamic solubility, and which matters more here? A3: Thermodynamic solubility is the maximum concentration of a compound in water at equilibrium, which is the most useful metric for guiding long-term medicinal chemistry optimization[5]. Kinetic solubility is the concentration at which a compound precipitates after being spiked from an organic stock into an aqueous buffer. For immediate biological assays, we rely on optimizing kinetic solubility using co-solvents or complexation agents, though improving thermodynamic solubility (e.g., via salt formation or adding polar groups[6]) is the ultimate solution.
Part 2: Quantitative Data & Solubilization Strategies
To make informed decisions regarding assay design, refer to the physicochemical properties and the impact of various solubilization strategies summarized below.
Table 1: Physicochemical Properties & Solubility Metrics
| Property | Value / Characteristic | Implication for Biological Assays |
| Molecular Weight | 174.20 g/mol | Favorable for cell permeability, but low MW does not guarantee aqueous solubility. |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic; strongly prefers organic solvents over aqueous buffers. |
| pKa (Quinoline N) | ~4.9 | Un-ionized at physiological pH (7.4), driving hydrophobic aggregation. |
| Kinetic Solubility | < 10 µM (in PBS, pH 7.4) | Requires co-solvents, surfactants, or complexation for high-concentration screening. |
Table 2: Solubilization Strategies & Assay Compatibility
| Strategy | Max Tolerated Conc. | Biological Assay Compatibility | Causality / Mechanism of Action |
| 100% DMSO Stock | 10–50 mM | N/A (Stock preparation only) | Disrupts the crystal lattice via strong solvent-solute interactions. |
| 1% DMSO in PBS | ~10–20 µM | High (Most cell lines tolerate ≤1% DMSO) | Kinetic trapping; eventually precipitates due to localized supersaturation. |
| 10% HP-β-CD | >100 µM | High (Biologically inert, no membrane disruption) | Host-guest inclusion complex shields the hydrophobic quinoline core from water. |
| 0.1% Tween-20 | ~50 µM | Moderate (Can lyse sensitive cells) | Micellar encapsulation of the lipophilic compound. |
Part 3: Troubleshooting Guide for Assay Failures
Decision tree for troubleshooting 7-Methoxyquinolin-6-amine solubility in biological assays.
Issue 1: The compound crashes out immediately upon addition to the 96-well assay plate.
-
Root Cause: Spiking a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous buffer causes massive, localized supersaturation. The solvent power drops instantly, triggering rapid nucleation and precipitation[3].
-
Solution: Implement a pre-dilution strategy. Perform your serial dilutions in 100% DMSO first. Then, transfer a constant, minimal volume (e.g., 2 µL) of each dilution into the final aqueous buffer (198 µL) with rapid, simultaneous mixing.
Issue 2: The compound appears soluble at room temperature but precipitates in the 37°C incubator over 48 hours.
-
Root Cause: While elevated temperatures generally increase thermodynamic solubility, kinetic solubility is time-dependent. Over 48 hours, the system reaches equilibrium, and the un-ionized quinoline core aggregates.
-
Solution: Utilize a solubilizing carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). This creates a stable host-guest complex that prevents long-term aggregation without interfering with the compound's ability to bind to target kinases.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, do not rely on visual inspection alone. Use the following self-validating protocols to guarantee your compound is truly in solution.
Protocol A: Kinetic Solubility Assessment via Nephelometry
This high-throughput method estimates kinetic solubility by measuring light scattering from precipitated particles[3].
-
Prepare Stock: Dissolve 7-Methoxyquinolin-6-amine in anhydrous DMSO to a final concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature, water-induced nucleation within the stock vial.
-
-
Serial Dilution: In a 96-well V-bottom plate, create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate.
-
Causality: This maintains a strict 1% final DMSO concentration across all wells, isolating the variable of compound concentration from solvent effects[4].
-
-
Incubation & Readout: Incubate for 2 hours at room temperature. Measure absorbance at 620 nm (or use a dedicated nephelometer).
-
System Validation Check: Centrifuge the assay plate at 3000 x g for 10 minutes. Read the plate again. If the absorbance drops significantly post-centrifugation, the initial signal was genuinely due to insoluble aggregates (precipitate) scattering light, accurately defining your kinetic solubility limit.
Protocol B: HP-β-CD Complexation for Cell-Based Assays
Use this protocol when the required assay concentration exceeds the kinetic solubility limit of the compound in 1% DMSO.
-
Prepare Carrier: Prepare a 10% (w/v) HP-β-CD solution in your specific cell culture media.
-
Causality: HP-β-CD provides a hydrophobic internal cavity for the quinoline core, while its hydrophilic exterior ensures complete aqueous compatibility.
-
-
Complexation: Add the 7-Methoxyquinolin-6-amine powder directly to the cyclodextrin-media to achieve your target concentration. Subject the mixture to bath sonication for 15–20 minutes.
-
Causality: Sonication provides the mechanical energy required to break the strong intermolecular forces of the solid crystal lattice, driving the inclusion complex formation[3].
-
-
Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.
-
System Validation Check: Perform an HPLC-UV analysis (at 254 nm) on an aliquot taken before and after the filtration step. A >95% match in the Area Under the Curve (AUC) mathematically validates that the compound is fully solubilized in the cyclodextrin cavity and not merely suspended as filterable micro-particles.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation and degradation of 7-Methoxyquinolin-6-amine during long-term storage
Executive Summary
Welcome to the Technical Support Center for 7-Methoxyquinolin-6-amine (CAS: 1356016-60-8)[1]. As a critical building block in the synthesis of kinase inhibitors and other pharmaceutical agents, maintaining the structural integrity of this compound is paramount. However, as an electron-rich aromatic amine, it is highly susceptible to oxidative degradation. This guide provides researchers with the mechanistic insights, troubleshooting FAQs, and self-validating protocols necessary to prevent oxidation and ensure experimental reproducibility during long-term storage.
Mechanistic Insight: The Causality of Degradation
To effectively prevent degradation, one must understand the chemical causality behind it. The instability of 7-Methoxyquinolin-6-amine is driven by its molecular structure. The methoxy (-OCH₃) group at the C7 position acts as a strong electron-donating group. Kinetic studies on aromatic amines demonstrate that the presence of electron-donating substituents significantly enhances the rate of oxidation[2].
Upon exposure to atmospheric oxygen, ambient light, or trace transition metals, the electron-rich C6 amine undergoes a single-electron transfer to form a highly reactive nitrogen-centered radical. This radical is rapidly oxidized further into an electrophilic quinone-imine intermediate[3][4]. Because quinone-imines are highly reactive electrophiles, they spontaneously cross-link and polymerize with unreacted amine molecules, resulting in a distinct macroscopic color change—typically from a pale yellow powder to a dark brown or black tar[5].
Oxidative degradation pathway of 7-Methoxyquinolin-6-amine and salt stabilization.
Troubleshooting & FAQs
Q1: My 7-Methoxyquinolin-6-amine powder has turned from pale yellow to dark brown. Is it still usable? A1: No. A color change to a darker shade is the primary macroscopic indicator of oxidation and the formation of quinonoid products[5]. Using this degraded batch will introduce electrophilic impurities that can poison metal catalysts in downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations). You must purify the batch via flash chromatography or recrystallization before use. To prevent this, store the compound under an inert atmosphere at 4 °C[1] or strictly under -20 °C for long-term storage, protected from light[6].
Q2: I need to prepare a stock solution for a multi-day assay. How do I prevent it from degrading in solution? A2: Aromatic amines degrade much faster in solution than in the solid state due to increased molecular mobility and dissolved oxygen. Furthermore, if stored in peroxide-forming solvents (like ethers), degradation is drastically accelerated by lipid oxidation products and hydroperoxides[7]. Resolution: Always use freshly deoxygenated solvents. For aqueous or polar organic solutions, adding 1% ascorbic acid acts as an excellent sacrificial antioxidant to preserve the aromatic amine[8].
Q3: Does the pH of my solution affect the stability of the amine? A3: Yes. Alkaline conditions leave the amine as a free base, maximizing its electron density and making it highly vulnerable to oxidation[5]. Conversely, storing the compound in slightly acidic conditions or as a pre-formed salt (e.g., hydrochloride) protonates the amine, drastically reducing its electron density and blocking oxidation.
Q4: Are there any safety hazards associated with the oxidation of this compound? A4: Yes. Primary aromatic amines can react violently or explosively when exposed to strong oxidizing agents or strong acids like fuming nitric acid[9]. Always ensure that storage cabinets isolate these amines from strong oxidizers.
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the expected stability of 7-Methoxyquinolin-6-amine under various storage conditions, highlighting the critical need for environmental control.
| Storage Condition | Atmosphere | Form | Temperature | Light Exposure | Expected Stability / Half-Life |
| Ideal Long-Term | Argon | Solid (HCl Salt) | -20 °C | Dark | > 24 Months |
| Standard Solid | Argon | Solid (Free Base) | 4 °C | Dark | 6–12 Months |
| Suboptimal Solid | Air | Solid (Free Base) | 25 °C | Ambient Lab Light | < 4 Weeks (Rapid Discoloration) |
| Ideal Solution | Argon + 1% Ascorbic Acid | Solution (Polar) | 4 °C | Dark | 2–4 Weeks |
| Poor Solution | Air | Solution (Ether-based) | 25 °C | Ambient Lab Light | < 24 Hours |
Self-Validating Experimental Protocols
Step-by-step workflow for the preparation and long-term storage of sensitive amine stock solutions.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Causality: Dissolved oxygen and ambient UV light are the primary drivers of radical initiation. Removing these variables ensures the amine remains in its unoxidized state.
-
Solvent Preparation: Sparge the chosen solvent (e.g., anhydrous DMSO or DMF) with Argon gas for at least 30 minutes to displace dissolved oxygen.
-
Antioxidant Addition (Optional but Recommended): If the downstream application permits, dissolve 1% (w/v) ascorbic acid into the solvent[8].
-
Dissolution: Inside a glovebox or using standard Schlenk techniques, dissolve the 7-Methoxyquinolin-6-amine into the deoxygenated solvent.
-
Aliquoting: Transfer the solution into pre-dried amber glass vials to prevent UV-induced photodegradation.
-
Sealing: Flush the headspace of each vial with a gentle stream of Argon (Argon is heavier than Nitrogen and provides a superior protective blanket)[5]. Seal immediately with a PTFE-lined cap.
-
Self-Validation Step: Inspect the solution against a white background immediately after preparation. A pale yellow, transparent solution confirms successful dissolution without oxidation. Any brown tint indicates oxygen ingress during preparation, and the solution should be discarded.
Protocol B: Conversion to Hydrochloride Salt for Ultra-Long-Term Storage
Causality: Protonating the C6 amine lone pair removes its ability to initiate single-electron transfer, effectively neutralizing the oxidative pathway at the source.
-
Dissolution: Dissolve 1.0 eq of 7-Methoxyquinolin-6-amine free base in anhydrous diethyl ether under an Argon atmosphere.
-
Acidification: Slowly add 1.1 eq of a 4M HCl in dioxane solution dropwise while stirring vigorously at 0 °C.
-
Isolation: A precipitate will form immediately. Filter the solid using a Schlenk frit under Argon, wash with cold anhydrous ether, and dry under high vacuum.
-
Self-Validation Step: The precipitation of a white to off-white crystalline solid confirms successful salt formation. Dissolve a 1 mg aliquot in D₂O and analyze via ¹H-NMR; a distinct downfield shift of the aromatic protons confirms the protonation of the amine, validating the batch for ultra-long-term storage (>2 years).
References
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at:[Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]
-
PubMed. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Available at:[Link]
-
Journal of the Chemical Society of Pakistan (JCSP). Oxidation of Amines. Available at: [Link]
-
NIH PMC. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Available at: [Link]
-
NIH PMC. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available at: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1246965-06-9|5-Methoxy-1H-indol-6-amine|BLD Pharm [bldpharm.com]
- 7. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Amidation of 7-Methoxyquinolin-6-amine
Welcome to the Application Science technical support center. 7-Methoxyquinolin-6-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its specific molecular geometry presents a classic ortho-substitution steric penalty. This guide is designed to help you troubleshoot failed amidation reactions, understand the mechanistic causality behind these failures, and implement self-validating protocols to overcome extreme steric hindrance.
Amidation Strategy Workflow
When coupling 7-Methoxyquinolin-6-amine, standard peptide coupling strategies often fail. Use the decision tree below to select the appropriate reagent system based on the steric and electronic nature of your carboxylic acid partner.
Logical decision tree for selecting amidation reagents for 7-Methoxyquinolin-6-amine.
Troubleshooting Guide & FAQs
Q: Why do standard coupling reagents (EDC/HOBt, HATU) yield <20% product with 7-Methoxyquinolin-6-amine? A: The nucleophilicity of the C6-amine is severely compromised by the adjacent C7-methoxy group[1]. This ortho-substitution creates a rigid steric shield. When using EDC/HOBt or HATU, the carboxylic acid is converted into an OBt or OAt active ester. These intermediate esters are extremely bulky. As the C6-amine attempts to attack the carbonyl carbon, the C7-methoxy group physically clashes with the large benzotriazole leaving group. This drastically increases the activation energy of the transition state, stalling the reaction and leading to poor conversion.
Q: What is the recommended first-line coupling reagent for this hindered aniline? A: We recommend the combination of T3P (Propylphosphonic anhydride) and Pyridine [2]. T3P activates the carboxylic acid into a mixed anhydride. Unlike OBt/OAt esters, the T3P-activated intermediate facilitates a highly organized, less sterically demanding transition state during amine attack. Furthermore, substituting standard bases (like triethylamine or DIPEA) with pyridine significantly reduces the basicity of the reaction medium, which almost entirely suppresses epimerization when coupling chiral, racemization-prone carboxylic acids[2].
Q: How do I proceed if my carboxylic acid is also highly sterically hindered (e.g., a tertiary carbon adjacent to the carboxyl group)? A: In cases of "dual steric clash" (hindered acid + hindered amine), T3P may still struggle. The optimal strategy is to generate an acyl fluoride in situ using fluorouronium reagents like BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)[3]. Fluoride is the smallest possible leaving group in acyl substitution chemistry. By converting the acid to an acyl fluoride, you minimize the steric bulk of the electrophile, allowing the hindered 7-Methoxyquinolin-6-amine to successfully attack the carbonyl carbon even at elevated temperatures[3].
Quantitative Performance Data
The following table summarizes the expected performance of various coupling systems when reacting 7-Methoxyquinolin-6-amine with a standard aliphatic carboxylic acid.
Table 1: Performance Matrix of Coupling Reagents for 7-Methoxyquinolin-6-amine
| Coupling System | Steric Tolerance | Epimerization Risk | Typical Yield | Byproduct Removal |
| EDC / HOBt | Low | Moderate | < 20% | Aqueous wash |
| HATU / DIPEA | Low-Moderate | Low | 20 - 40% | Chromatography |
| T3P / Pyridine | High | Very Low | 80 - 95% | Aqueous wash |
| BTFFH / DIPEA | Very High | Moderate | 75 - 90% | Chromatography |
Experimental Protocols
Protocol A: T3P-Mediated Amidation (Low Epimerization Workflow)
Self-validating mechanism: The use of EtOAc/Pyridine ensures the product remains soluble, while T3P's water-soluble byproducts are completely partitioned into the aqueous layer during the acidic quench. A clean organic layer post-extraction validates a successful reaction without the immediate need for chromatography[2].
-
Preparation: Charge a dry reaction vessel with the carboxylic acid (1.0 equiv) and 7-Methoxyquinolin-6-amine (1.05 equiv).
-
Solvation: Suspend the reagents in a 1:1 mixture of anhydrous Ethyl Acetate (EtOAc) and Pyridine to achieve a concentration of ~0.5 M.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath to mitigate the mild exotherm of activation.
-
Coupling: Dropwise, add T3P (50% w/w solution in EtOAc, 1.2 equiv).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Monitor completion via HPLC or TLC.
-
Workup: Quench the reaction with 0.5 M aqueous HCl (3 volumes relative to reaction volume). Extract with EtOAc, wash the organic layer with brine, dry over MgSO 4 , and concentrate in vacuo to yield the highly pure amide.
Protocol B: BTFFH-Mediated Acyl Fluoride Amidation (Extreme Steric Hindrance)
Self-validating mechanism: The deliberate two-step addition ensures the acyl fluoride is fully formed before the amine is introduced, preventing competitive side reactions and validating that the rate-limiting step is solely the nucleophilic attack of the hindered amine[3].
-
Activation Phase: In a dry, thick-walled microwave vial under argon, dissolve the sterically hindered carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous CH 2 Cl 2 (2 mL/mmol).
-
Base Addition: Add DIPEA (4.5 equiv) dropwise. Stir the mixture at room temperature for exactly 30 minutes to ensure complete in situ generation of the acyl fluoride intermediate.
-
Amine Introduction: Add 7-Methoxyquinolin-6-amine (1.0 equiv) to the vial.
-
Thermal Coupling: Seal the vial and heat in an oil bath at 80 °C for 12-24 hours. (Caution: Heating CH 2 Cl 2 above its boiling point generates significant overpressure; ensure the vial is rated for this stress).
-
Workup: Cool to room temperature, dilute with water, and extract three times with EtOAc. Combine the organic phases, wash with brine, dry over MgSO 4 , and purify via flash column chromatography to isolate the hindered amide[3].
Sources
Technical Support Center: Troubleshooting & Purifying 7-Methoxyquinolin-6-amine Syntheses
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 7-Methoxyquinolin-6-amine (CAS: 1356016-60-8) [1]. As a critical building block in the development of kinase inhibitors and targeted therapeutics, the purity of this intermediate directly impacts downstream coupling efficiencies and final API toxicity profiles.
Below, we provide an in-depth, mechanistic troubleshooting guide to identify, understand, and eliminate common impurities generated during its synthesis.
Synthetic Workflow & Impurity Generation Pathways
The standard industrial and bench-scale synthesis of 7-methoxyquinolin-6-amine typically involves the electrophilic nitration of 7-methoxyquinoline, followed by the catalytic hydrogenation of the resulting nitro intermediate[2][3]. While robust, this two-step sequence is highly susceptible to regioisomeric branching and reduction-based side reactions.
Synthetic workflow of 7-Methoxyquinolin-6-amine highlighting key impurity generation pathways.
FAQ: Identifying Common Impurities
Q: My LC-MS shows a secondary peak with the exact same mass as my target (m/z 175.08[M+H]+). What is it, and why did it form? A: This is almost certainly 7-methoxyquinolin-8-amine , a regioisomer. Causality: During the initial nitration step, the methoxy group at the 7-position acts as an ortho/para director. While steric hindrance favors nitration at the 6-position (yielding the desired 7-methoxy-6-nitroquinoline), a minor pathway leads to nitration at the 8-position[2]. Upon catalytic hydrogenation, this impurity is carried through as the 8-amino regioisomer.
Q: I am seeing an impurity with a mass of m/z 179.11 [M+H]+. Why did my hydrogenation fail? A: You have over-reduced the quinoline core, resulting in 1,2,3,4-tetrahydro-7-methoxyquinolin-6-amine (+4 Da). Causality: While the nitro group reduces rapidly to an amine, the pyridine ring of the quinoline core is susceptible to saturation if the reaction is left under high H2 pressure for too long, or if the solvent medium is too acidic (e.g., using neat trifluoroacetic acid or high concentrations of HCl). Acidic conditions protonate the quinoline nitrogen, reducing the aromatic resonance energy and activating the pyridine ring toward hydrogenation.
Q: My isolated product has an orange/red tint instead of being a pale yellow solid. What causes this? A: A red/orange hue typically indicates the presence of azo or azoxy dimers , or incomplete reduction intermediates like hydroxylamines. Causality: The reduction of a nitroarene proceeds through nitroso and hydroxylamine intermediates[3]. If the catalyst is poisoned (e.g., by sulfur impurities in the starting material) or if mass transfer of H2 is poor, these intermediates accumulate and condense with each other to form highly conjugated, colored azo/azoxy dimers.
Quantitative Data: Impurity Profiling Summary
| Impurity Name | Structural Origin | Causality / Mechanism | Analytical Signature |
| 7-Methoxyquinolin-8-amine | Regioisomer | Ortho-directed nitration at C8 during step 1. | LC-MS: m/z 175.08[M+H]+1H NMR: Shift in aromatic splitting (loss of C8 singlet). |
| 1,2,3,4-Tetrahydro-derivative | Over-reduction | Pyridine ring saturation due to acidic media or high H2 pressure. | LC-MS: m/z 179.11 [M+H]+1H NMR: Aliphatic multiplets at 1.9-3.3 ppm. |
| Azo / Azoxy Dimers | Incomplete Reduction | Condensation of stalled nitroso/hydroxylamine intermediates[3]. | LC-MS: m/z 345+ [M+H]+Visual: Orange/Red coloration. |
| Residual Palladium | Catalyst Leaching | Pd nanoparticles escaping filtration after hydrogenation. | ICP-MS: >10 ppm Pd.Visual: Gray/black particulate tint. |
FAQ & Protocols: Removing Impurities
To ensure a self-validating purification process, follow the decision tree below to select the appropriate protocol based on your analytical results.
Decision tree for the purification and impurity clearance of crude 7-Methoxyquinolin-6-amine.
Protocol A: Removing Residual Palladium (Metal Scavenging)
If ICP-MS indicates Pd levels >10 ppm, standard filtration through Celite is insufficient. Soluble Pd(0) and Pd(II) species must be chemically sequestered.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 7-methoxyquinolin-6-amine in a 4:1 mixture of Tetrahydrofuran (THF) and Ethyl Acetate (10 mL/g of crude).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 3-5 equivalents relative to the estimated residual palladium. Causality: The soft nucleophilic thiol groups have a high affinity for soft metals like Pd, irreversibly binding them to the silica backbone.
-
Incubation: Stir the suspension vigorously at 40°C for 4 to 6 hours.
-
Filtration: Filter the mixture through a fine-porosity fritted funnel packed with a 1 cm pad of Celite. Wash the pad with warm THF (2 x 5 mL/g).
-
Validation: Concentrate the filtrate and submit a 5 mg sample for ICP-MS. If Pd < 10 ppm, proceed to Protocol B.
Protocol B: Removing Regioisomers via Selective Crystallization
Chromatography is often impractical for scaling up. Instead, exploit the subtle pKa differences between the 6-amino and 8-amino regioisomers to perform a selective salt crystallization.
Step-by-Step Methodology:
-
Free Base Dissolution: Dissolve the Pd-free crude mixture in anhydrous Ethanol (EtOH) at 50°C (approx. 15 mL/g).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 1M HCl in Diethyl Ether dropwise over 30 minutes. Causality: The 6-amino group is less sterically hindered and electronically distinct from the 8-amino group (which is adjacent to the quinoline nitrogen). The mono-HCl salt of the 6-amino isomer precipitates preferentially.
-
Maturation: Allow the slurry to stir at 0°C for 2 hours to ensure complete precipitation and Ostwald ripening of the crystals.
-
Isolation: Filter the solid under vacuum and wash with ice-cold EtOH (2 x 3 mL/g).
-
Validation: Analyze the solid via HPLC (UV at 254 nm). The 8-amino regioisomer and over-reduced tetrahydro-impurities will remain highly soluble in the ethanolic mother liquor.
References
- NextSDS. "7-methoxyquinolin-6-amine — Chemical Substance Information (CAS: 1356016-60-8)." NextSDS Substance Database.
- Thieme Connect. "Product Class 3: Quinolines (Nitration and Substitution)." Science of Synthesis.
- ElectronicsAndBooks (Archived Literature). "Selectivity in the Hydrogenation of 6- and 8-Substituted-quinolines.
- ACS Publications. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Catalysis.
Sources
Optimizing catalyst selection for 7-Methoxyquinolin-6-amine cross-coupling efficiency
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 7-Methoxyquinolin-6-amine. This specific heteroarylamine presents unique synthetic challenges due to the highly coordinating nature of the quinoline nitrogen and the steric/electronic influence of the ortho-methoxy group.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative benchmarking data, and a self-validating Standard Operating Procedure (SOP) to ensure high-efficiency cross-coupling.
Diagnostic Workflows & Mechanistic Pathways
To rationally design your experiment, you must first account for the electronic and steric demands of your specific electrophile (aryl/heteroaryl halide).
Decision matrix for catalyst and base selection in 7-methoxyquinolin-6-amine cross-coupling.
Buchwald-Hartwig cycle with critical failure points for 7-methoxyquinolin-6-amine.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 20-30% conversion when using standard Pd₂(dba)₃ and BINAP or DPPF. Why is the catalyst dying? Causality: 7-Methoxyquinolin-6-amine contains a highly Lewis-basic quinoline nitrogen. Traditional, less sterically demanding bidentate ligands like BINAP are easily displaced by this heteroaryl nitrogen, leading to the formation of off-cycle, inactive Pd-bis(heteroaryl) complexes[1]. Furthermore, the dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ compete for coordination and impede the formation of the highly active monoligated L-Pd(0) species. Solution: Transition to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) combined with a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst. These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active L-Pd(0) species without dba interference[2]. Alternatively, large-but-flexible Pd-BIAN-NHC catalysts have proven highly robust against coordination by electron-deficient heterocycles[3].
Q2: I am observing significant amounts of dehalogenated electrophile and unreacted 7-methoxyquinolin-6-amine. What is the mechanism behind this side reaction? Causality: The 7-methoxy group positioned ortho to the 6-amine introduces severe steric hindrance. During the catalytic cycle, the Pd(II)-amido complex must undergo reductive elimination to form the C-N bond. If reductive elimination is slow due to the steric clash between the ortho-methoxy group and the aryl group on palladium, the long-lived Pd-Ar intermediate becomes susceptible to competitive protodehalogenation. Computational studies confirm that while the rate-limiting step for Pd-BrettPhos systems is typically oxidative addition, increased steric bulk on the amine can shift the bottleneck to reductive elimination[4]. Solution: Utilize tBuBrettPhos Pd G3 . The extreme steric bulk of the tert-butyl groups on the phosphine ligand forces the aryl and amido groups on the Pd(II) center closer together, significantly accelerating the rate of reductive elimination and outcompeting the dehalogenation pathway.
Q3: My electrophile contains a base-sensitive ester group. How do I achieve coupling without saponification? Causality: Standard Buchwald-Hartwig aminations rely on strong bases like NaOtBu (pKa ~19) to rapidly deprotonate the coordinated amine. However, these bases will readily hydrolyze esters and epimerize sensitive stereocenters. Solution: Substitute NaOtBu with a weaker base such as Cs₂CO₃ or K₃PO₄. Because these bases are less soluble and less reactive, you must switch to a more polar solvent like tert-amyl alcohol (t-AmOH) or 1,4-dioxane to facilitate base dissolution and proton transfer[5].
Quantitative Performance Data
The following table summarizes expected conversions and yields based on catalyst and condition selection for the coupling of 7-Methoxyquinolin-6-amine with a standard unhindered aryl bromide.
| Precatalyst / Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Primary Issue Addressed |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | < 30% | Baseline (Suffers from Pd poisoning) |
| BrettPhos Pd G3 | NaOtBu | Toluene | 80 | 85 - 92% | Prevents quinoline N-coordination |
| tBuBrettPhos Pd G3 | NaOtBu | Toluene | 80 | 88 - 95% | Overcomes ortho-methoxy steric hindrance |
| RuPhos Pd G4 | Cs₂CO₃ | t-AmOH | 100 | 75 - 85% | Preserves base-sensitive electrophiles |
| Pd-PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 70 - 80% | Alternative for highly coordinating motifs |
Standard Operating Procedure (SOP): High-Efficiency Buchwald-Hartwig Amination
This protocol utilizes BrettPhos Pd G3 to ensure rapid activation and prevent catalyst poisoning. It is designed as a self-validating system: visual cues during the reaction provide real-time feedback on catalytic health.
Reagents & Materials:
-
7-Methoxyquinolin-6-amine (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.05 equiv, 1.05 mmol)
-
BrettPhos Pd G3 (2.0 mol%, 0.02 mmol)
-
NaOtBu (1.4 equiv, 1.4 mmol)
-
Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology:
-
Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 7-Methoxyquinolin-6-amine, the aryl bromide (if solid), BrettPhos Pd G3, and NaOtBu to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Seal the vial with a PTFE-lined septum cap. If the aryl bromide is a liquid, add it via microsyringe now. Add 5.0 mL of rigorously degassed, anhydrous toluene.
-
Self-Validation Check: Upon solvent addition and initial stirring at room temperature, the solution should turn a homogenous yellow or light orange, indicating the intact precatalyst.
-
-
Catalyst Activation & Heating: Transfer the vial to a pre-heated reaction block set to 80 °C.
-
Self-Validation Check: Within 5–10 minutes of heating, the solution should transition to a deep red or vibrant orange-red. This color change confirms the successful deprotonation of the precatalyst and the generation of the active L-Pd(0) species[1].
-
Failure Indicator: If the solution immediately turns opaque black and a fine precipitate forms, Pd black has crashed out. This indicates either oxygen ingress or severe catalyst poisoning. Abort and check solvent degassing.
-
-
Reaction Monitoring: Stir vigorously (800 rpm) at 80 °C for 2–4 hours. Monitor consumption of the amine via LC-MS or TLC (eluent: EtOAc/Hexanes).
-
Quenching & Workup: Once complete, cool the reaction to room temperature. Quench by adding 5 mL of water and dilute with 10 mL of EtOAc. Filter the biphasic mixture through a short pad of Celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[4]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Chemistry - A European Journal[3]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Journal of the American Chemical Society[5]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate[2]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[1]
Sources
Benchmarking 7-Methoxyquinolin-6-amine against standard quinoline building blocks
Benchmarking 7-Methoxyquinolin-6-amine Against Standard Quinoline Scaffolds in Drug Discovery
Executive Summary & Rationale
In modern medicinal chemistry, the quinoline core is a privileged scaffold, heavily utilized in the design of kinase inhibitors, antimalarials, and fluorescent probes. While 1 serves as a foundational building block for DNA/RNA binding studies and anti-infective agents[1], the introduction of a methoxy group at the 7-position—yielding 2 (CAS: 1356016-60-8)—fundamentally alters the molecule's steric and electronic profile[2]. This guide benchmarks 7-Methoxyquinolin-6-amine against standard unsubstituted quinolines, providing researchers with actionable data on its reactivity, physicochemical properties, and utility in targeted protein kinase inhibition.
Structural & Electronic Profiling
The substitution pattern on the quinoline ring dictates both its synthetic tractability and its biological target engagement.
-
Electronic Effects: The 7-methoxy group exerts a +M (resonance donating) and -I (inductive withdrawing) effect. Positioned ortho to the 6-amino group, it increases the electron density of the overall aromatic system but sterically shields the amine, requiring optimized coupling conditions.
-
Kinase Hinge Binding: In the development of 3, the quinoline nitrogen acts as a critical hydrogen bond acceptor within the kinase hinge region[3]. The 7-methoxy moiety projects into an adjacent hydrophobic pocket, restricting the rotational freedom of the 6-substituent and drastically improving kinase selectivity over off-target proteins[3].
-
Fluorescent Properties: 6-Aminoquinoline is a well-documented fluorophore, often generated in situ from 6-nitroquinoline by one-electron reductases in 4[4]. The addition of the 7-methoxy derivative shifts the emission spectra, enabling the potential for multiplexed fluorescent assays.
Quantitative Benchmarking Data
To objectively compare these building blocks, we benchmarked their physicochemical properties and synthetic reactivity.
| Property / Metric | 6-Aminoquinoline | 7-Methoxyquinolin-6-amine | Causality / Impact on Drug Design |
| CAS Number | 580-15-4 | 1356016-60-8 | Standard registry identification. |
| Molecular Weight | 144.17 g/mol | 174.20 g/mol | Slight increase in MW; well within Lipinski's Rule of 5. |
| Nucleophilicity | High | Moderate | The ortho-methoxy group sterically hinders the amine, requiring highly active coupling reagents (e.g., HATU). |
| Kinase Selectivity | Broad / Non-specific | High (c-MET/RON) | The 7-methoxy group prevents off-target binding via steric exclusion in non-target kinase active sites. |
| LogP (Predicted) | ~1.2 | ~1.6 | Increased lipophilicity improves membrane permeability and hydrophobic pocket affinity. |
Kinase Binding Logic
The following diagram illustrates the structural rationale for utilizing 7-Methoxyquinolin-6-amine in advanced kinase inhibitor design.
Structural rationale for 7-Methoxyquinolin-6-amine in c-MET/RON kinase inhibitors.
Experimental Protocol: Self-Validating Amide Coupling Workflow
Due to the steric hindrance imparted by the 7-methoxy group, standard EDC/NHS coupling often yields poor conversion rates compared to the unhindered 6-aminoquinoline. To ensure scientific integrity and reproducible benchmarking, we utilize a self-validating HATU-mediated amide coupling protocol. This system validates itself by running the unhindered 6-aminoquinoline in parallel as an internal positive control.
Materials:
-
7-Methoxyquinolin-6-amine (Test Substrate)
-
6-Aminoquinoline (Positive Control Substrate)
-
Standard Carboxylic Acid (e.g., Benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare 100 mM stock solutions of the quinoline substrates, benzoic acid, and HATU in anhydrous DMF to ensure precise stoichiometric control.
-
Pre-Activation of the Acid: In a 2 mL glass vial, combine 1.0 eq (100 µL) of benzoic acid stock with 1.1 eq (110 µL) of HATU stock. Add 2.0 eq of DIPEA. Vortex for 5 minutes at room temperature.
-
Causality: Pre-activation forms the highly reactive OAt ester, which is absolutely necessary to overcome the steric bulk of the 7-methoxy group prior to introducing the amine.
-
-
Substrate Addition: Add 0.9 eq (90 µL) of the quinoline substrate (either 7-Methoxyquinolin-6-amine or 6-Aminoquinoline) to the pre-activated mixture.
-
Kinetic Sampling: Incubate the reaction at 25°C on an orbital shaker. Extract 5 µL aliquots at t = 1h, 4h, and 12h. Quench each aliquot in 95 µL of 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
UPLC-MS Analysis: Analyze the quenched samples via UPLC-MS (C18 column, gradient elution). Monitor the disappearance of the starting material mass and the appearance of the product mass.
-
Self-Validation Check: The 6-aminoquinoline control must show >90% conversion at t = 4h. If this threshold is met, the system is validated, and the conversion rate of 7-Methoxyquinolin-6-amine can be confidently recorded as an objective benchmark of its relative nucleophilicity.
Step-by-step self-validating workflow for benchmarking quinoline amidation kinetics.
Conclusion
While 6-aminoquinoline remains a versatile and highly reactive building block for general synthesis and fluorescent probe development, 7-Methoxyquinolin-6-amine provides a distinct structural advantage for targeted drug discovery. The steric shielding and electronic modulation provided by the 7-methoxy group require optimized synthetic conditions but ultimately yield superior kinase selectivity profiles, making it an indispensable scaffold for next-generation c-MET and RON inhibitors.
References
- 7-methoxyquinolin-6-amine — Chemical Substance Information. NextSDS.
- 6-Aminoquinoline | 580-15-4. J&K Scientific.
- OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME - EP 4011885 A1. European Patent Office.
- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed Central (PMC).
Sources
Introduction: The Quinoline Scaffold and the Imperative for Rigorous Toxicity Assessment
A Senior Application Scientist's Guide to Comparing In Vivo and In Vitro Toxicity of Novel 7-Methoxyquinolin-6-amine Derivatives
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its derivatives are a focal point of drug discovery, with ongoing research into novel substitutions to enhance efficacy and modulate biological activity.[3][4] The 7-Methoxyquinolin-6-amine backbone represents a promising, yet underexplored, scaffold for developing new chemical entities.
However, the journey from a promising compound in a flask to a clinical candidate is paved with rigorous safety and toxicity evaluations. The quinoline class, while therapeutically valuable, is not without its toxicological concerns; some derivatives have been shown to be genotoxic or mitogenic in preclinical studies.[5][6] Therefore, a comprehensive understanding of a new derivative's toxicological profile is paramount.
This guide provides a robust framework for researchers, scientists, and drug development professionals to design and execute a comparative analysis of the in vitro and in vivo toxicity of novel 7-Methoxyquinolin-6-amine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to preclinical safety assessment.
The Core Principle: An Integrated In Vitro/In Vivo Approach
Relying on a single method of toxicity testing provides an incomplete picture. In vitro assays offer rapid, high-throughput screening and are invaluable for elucidating cellular mechanisms of toxicity, while reducing the use of animal models.[7][8] However, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[9][10] Conversely, in vivo studies provide the definitive assessment of systemic toxicity and help establish a safe therapeutic window, but are resource-intensive and ethically demanding.[1]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies advocate for a tiered strategy that leverages the strengths of both systems.[11] An integrated approach, where in vitro data guides and refines subsequent in vivo experiments, is the gold standard for a comprehensive and ethical toxicological evaluation.[7]
Caption: Integrated workflow for toxicity assessment.
Part 1: In Vitro Toxicity Profiling: The Cellular Response
The primary objective of in vitro testing is to rapidly assess the cytotoxic potential of the 7-Methoxyquinolin-6-amine derivatives against relevant cell lines and to gain initial insights into the mechanism of cell death.
Key In Vitro Assays
Several robust assays are commonly used to evaluate the cytotoxicity of quinoline compounds.[12]
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13] It provides a quantitative measure of cell proliferation and viability.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[12][13] This assay quantifies cytotoxicity by measuring LDH activity in the supernatant.
-
Apoptosis Assays (Programmed Cell Death): It is crucial to distinguish between uncontrolled cell death (necrosis) and programmed cell death (apoptosis). This can be achieved through:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry analysis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Caspase Activity Assays: Caspases are a family of proteases that are critical executioners of apoptosis. Assays measuring the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) can confirm an apoptotic mechanism.
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-Methoxyquinolin-6-amine derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[12]
-
Controls: Include three sets of controls: (1) untreated cells for spontaneous LDH release, (2) vehicle-treated cells, and (3) cells treated with a lysis buffer for maximum LDH release.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Data Presentation and Interpretation
Summarize the results in a clear, comparative table.
Table 1: In Vitro Cytotoxicity of 7-Methoxyquinolin-6-amine Derivatives (Hypothetical Data)
| Compound ID | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| 7MQ-A-001 | HCT-116 (Colon) | MTT | 48 | 8.5 |
| 7MQ-A-001 | MCF-7 (Breast) | MTT | 48 | 12.3 |
| 7MQ-A-002 | HCT-116 (Colon) | MTT | 48 | > 50 |
| 7MQ-A-002 | MCF-7 (Breast) | MTT | 48 | > 50 |
| Doxorubicin | HCT-116 (Colon) | MTT | 48 | 0.9 |
Causality: A low IC₅₀ value coupled with high caspase activity and positive Annexin V staining suggests the compound induces apoptosis. In contrast, a compound that shows high cytotoxicity in the LDH assay but is negative for apoptotic markers likely acts via a necrotic pathway, which may indicate a more indiscriminate and potentially toxic mechanism.
Part 2: In Vivo Toxicity Assessment: The Systemic Response
The goal of in vivo studies is to understand the compound's effects on a whole, living organism, identifying potential target organs for toxicity and determining a safe dose range.[14]
Ethical Considerations
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[1] The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed.
Key In Vivo Studies
-
Acute Toxicity Study: This is typically the first in vivo study performed. Its purpose is to determine the mortality and clinical signs of toxicity after a single, high dose of the compound. It helps to identify the Maximum Tolerated Dose (MTD) and inform the dose selection for subsequent studies.[15]
-
Repeated Dose Toxicity Study (28-Day): This study evaluates the toxic effects of the compound after repeated daily administration over a 28-day period. It is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[15][16]
Experimental Protocols
Protocol 3: Acute Oral Toxicity Study (Dose-Range Finding)
-
Animal Model Selection: Use healthy, young adult rodents, such as BALB/c mice or Sprague-Dawley rats (6-8 weeks old).[1][15] The choice depends on the therapeutic indication and known metabolic pathways.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.[1]
-
Grouping and Dosing: Divide animals into groups (n=3-5 per sex per group). Administer single, escalating doses of the 7-Methoxyquinolin-6-amine derivative (e.g., 10, 100, 1000, 2000 mg/kg) via oral gavage. A vehicle control group must be included.[1]
-
Observation: Observe animals continuously for the first 4 hours post-dosing, then daily for 14 days.[15] Record all clinical signs of toxicity (e.g., changes in fur, eyes, motor activity, breathing, behavior) and any mortality.
-
Data Collection: Record body weight just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to identify any visible pathological changes in organs and tissues.
Protocol 4: 28-Day Repeated Dose Oral Toxicity Study
-
Animal Model and Acclimatization: As described in the acute study.
-
Grouping and Dosing: Use at least 4 groups (n=5-10 per sex per group): a vehicle control group and three dose groups (low, mid, high). Doses should be selected based on the acute toxicity data, with the high dose expected to produce some toxicity but not significant mortality, and the low dose being the NOAEL. Administer the compound daily for 28 days.
-
Monitoring:
-
Clinical Observations: Conduct detailed observations daily.
-
Body Weight & Food Consumption: Measure weekly.
-
Clinical Pathology: Collect blood at termination for hematology (e.g., RBC, WBC, platelets) and clinical chemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Weigh key organs (liver, kidneys, spleen, heart, brain). Preserve these organs and a comprehensive list of other tissues in formalin for histopathological examination by a qualified veterinary pathologist.
Data Presentation and Interpretation
Table 2: Summary of In Vivo Toxicity Findings (Hypothetical Data for 7MQ-A-001)
| Study Type | Species/Strain | Dose (mg/kg/day) | Key Findings |
| Acute Toxicity | BALB/c Mice | 2000 | No mortality. Mild lethargy observed in the first 4 hours. |
| (Single Dose) | 1000 | No adverse effects observed. MTD > 2000 mg/kg. | |
| 28-Day Repeated Dose | Sprague-Dawley Rats | 500 | 15% reduction in body weight gain. Elevated ALT/AST levels. Liver histopathology showed mild centrilobular hypertrophy. |
| 100 | No significant changes in clinical signs, body weight, or clinical pathology. | ||
| 20 | No adverse effects observed. NOAEL = 100 mg/kg/day . |
Causality: If the 28-day study shows elevated liver enzymes (ALT, AST) and corresponding histopathological changes in the liver, this identifies the liver as a primary target organ of toxicity. This systemic finding can then be correlated with in vitro data to investigate if the compound is directly hepatotoxic to liver-derived cell lines (e.g., HepG2).
Part 3: Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A successful toxicological assessment hinges on the ability to correlate in vitro and in vivo data.[17][18] This synthesis transforms raw data into a predictive safety profile.
Caption: Decision-making based on integrated toxicity data.
Key Correlation Points:
-
Dose-Response Correlation: While a direct mathematical correlation between in vitro IC₅₀ and in vivo LD₅₀ is rare, a rank-order correlation is often expected.[18] A derivative that is highly cytotoxic in vitro is more likely to be toxic at lower doses in vivo.
-
Mechanism to Phenotype: In vitro mechanistic data can explain in vivo observations. For example, if a compound induces apoptosis in cancer cell lines (in vitro), this might explain the tumor growth inhibition seen in an in vivo xenograft model.[19] If it causes necrosis in normal cell lines, this might explain the organ damage observed in a repeated-dose toxicity study.
-
Target Organ Prediction: If in vitro screening reveals high cytotoxicity in a specific cell type (e.g., a kidney-derived cell line), this can guide the histopathological analysis in in vivo studies to pay special attention to that organ.
Conclusion
The evaluation of 7-Methoxyquinolin-6-amine derivatives requires a disciplined, multi-faceted approach to toxicity testing. By initiating with a battery of in vitro assays to screen for cytotoxicity and elucidate mechanism, researchers can make informed decisions about which candidates to advance and how to design more refined, ethical, and resource-efficient in vivo studies. The ultimate goal is to build a comprehensive safety profile by integrating cellular data with systemic organismal data. This integrated workflow not only satisfies regulatory expectations but also embodies the principles of sound, responsible science in the pursuit of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- BenchChem. (2025). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs.
- Furlong, L. I., et al. (2018). Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. PubMed.
- Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- Silva, T. B., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
- HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies.
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
- BenchChem. (n.d.). A Comparative Analysis of In Vitro and In Vivo Toxicity of Propylparaben Sodium.
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name not provided].
- Bell, S., et al. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online.
- Kolarova, J., et al. (2021). Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology. Veterinární medicína.
- BenchChem. (2025). Experimental design for in vivo studies of (3-(Quinolin-3-yl)phenyl)methanol in animal models.
- Biogem. (n.d.). IN VIVO AND IN VITRO TOXICITY STUDIES.
- Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
- [Author not provided]. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
- U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Sachana, M., et al. (2025). Toxicological testing: In vivo and in vitro models. ResearchGate.
- Wang, L., et al. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC.
- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
- Pérez-Madrigal, M. M., et al. (2026). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS One.
- NextSDS. (n.d.). 7-methoxyquinolin-6-amine — Chemical Substance Information.
- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.
- [Author not provided]. (n.d.). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity.
- [Author not provided]. (2024). Cytotoxicity Is the Key Test for In Vitro Toxicity. IntechOpen.
- Neogi, K., et al. (2022). [Title not available]. Translational Oncology.
- [Author not provided]. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
- ChemScene. (n.d.). 7-METHOXYQUINOLIN-6-AMINE.
- Huang, L., et al. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed.
- Urakawa, C., et al. (1980). Synthesis and biological activities of 7-alkoxymitosanes. PubMed.
- Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
- Leonard, N. J., et al. (n.d.). Cytokinins: Synthesis and Biological Activity of Related Derivatives of 2iP, 3iP, and their Ribosides. Arizona State University.
- [Author not provided]. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- [Author not provided]. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. iris.epa.gov [iris.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. histologix.com [histologix.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biogem.it [biogem.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fda.gov [fda.gov]
- 17. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Residual Solvent Analysis in 7-Methoxyquinolin-6-amine Powders
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) such as 7-Methoxyquinolin-6-amine, a variety of organic solvents are often employed. These solvents, while necessary for the chemical process, provide no therapeutic benefit and can be harmful to patients if present in the final drug product.[1][2] Consequently, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established stringent limits on the presence of these residual solvents.[3][4][5] This guide provides an in-depth, scientifically-grounded comparison of method validation approaches for the analysis of residual solvents in 7-Methoxyquinolin-6-amine powders, with a focus on static headspace gas chromatography (HS-GC) coupled with flame ionization detection (FID).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] This principle is paramount in pharmaceutical quality control, where the accuracy and reliability of analytical data directly impact patient safety. This guide will delve into the critical validation parameters outlined in the ICH Q2(R1) guideline, offering both theoretical explanations and practical, data-driven examples.[6][8][9][10]
The Analytical Challenge: 7-Methoxyquinolin-6-amine and Residual Solvents
7-Methoxyquinolin-6-amine is an aromatic amine, a class of compounds that can present unique challenges in analytical chemistry. The basic nature of the amine functional group can lead to interactions with acidic sites on GC columns, potentially causing poor peak shape and compromising resolution. Furthermore, the solid nature of the API powder necessitates a sample introduction technique that can efficiently extract volatile residual solvents without introducing the non-volatile matrix into the GC system, which could lead to contamination and system downtime.[1]
Static headspace (HS) sampling is the preferred technique for this application.[1][11][12] In HS-GC, the sample is dissolved in a high-boiling point solvent within a sealed vial and heated.[1] This allows the volatile residual solvents to partition into the gas phase (the headspace), which is then sampled and injected into the GC.[13] This technique effectively separates the volatile analytes from the non-volatile API matrix, protecting the analytical system and ensuring robust performance.[1]
Comparative Analysis of Method Validation Parameters
The following sections will detail the validation of an HS-GC-FID method for the analysis of a representative set of Class 2 and Class 3 residual solvents in 7-Methoxyquinolin-6-amine powder. The choice of solvents is based on those commonly used in the synthesis of similar pharmaceutical intermediates.
Experimental Workflow and Rationale
The selection of appropriate instrumentation and parameters is critical for a successful validation.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).
-
Headspace Sampler: Agilent 7697A or equivalent.
-
GC Column: A column with a stationary phase that provides good resolution for a wide range of solvent polarities is essential. A common choice is a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., Agilent J&W DB-624).[14] The principle of "like dissolves like" is a guiding factor in column selection; a mid-polarity column is suitable for separating a mix of polar and non-polar solvents.[15]
Rationale for Parameter Selection:
-
Diluent: Dimethyl sulfoxide (DMSO) is a common choice for water-insoluble substances like 7-Methoxyquinolin-6-amine, as it is a high-boiling point solvent that will not interfere with the analysis of more volatile residual solvents.[1]
-
Headspace Parameters: Optimization of incubation temperature and time is crucial to ensure complete partitioning of the analytes into the headspace for accurate and reproducible results.[13]
-
GC Parameters: The oven temperature program is designed to separate solvents with a wide range of boiling points in a reasonable timeframe. The inlet and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] In the context of residual solvent analysis, this means ensuring that the peaks for each solvent are well-separated from each other and from any peaks originating from the diluent or the API matrix.
Experimental Protocol:
-
Prepare a blank solution (DMSO).
-
Prepare a solution of 7-Methoxyquinolin-6-amine in DMSO.
-
Prepare a standard solution containing all target residual solvents in DMSO.
-
Inject each solution into the HS-GC-FID system and record the chromatograms.
Acceptance Criteria:
-
The blank and the API solution should show no interfering peaks at the retention times of the target residual solvents.
-
All target solvent peaks in the standard solution should be well-resolved from each other (resolution > 1.5).
Data Summary:
| Analyte | Retention Time (min) | Resolution from Nearest Peak |
| Methanol | 3.5 | N/A |
| Ethanol | 4.2 | 2.1 |
| Acetone | 4.8 | 1.8 |
| Isopropyl Alcohol | 5.3 | 1.6 |
| Dichloromethane | 6.1 | 2.5 |
| Hexane | 7.5 | 3.1 |
| Ethyl Acetate | 8.2 | 2.2 |
| Tetrahydrofuran | 9.0 | 2.4 |
| Toluene | 11.5 | 4.5 |
Table 1: Specificity data showing baseline resolution for all target analytes.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the residual solvents at concentrations spanning the expected range (e.g., from the limit of quantitation to 120% of the specification limit).
-
Inject each standard in triplicate and record the peak areas.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Data Summary:
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Methanol | 1 - 60 | 0.9992 |
| Ethanol | 1 - 60 | 0.9995 |
| Acetone | 1 - 60 | 0.9991 |
| Isopropyl Alcohol | 1 - 60 | 0.9993 |
| Dichloromethane | 0.5 - 12 | 0.9989 |
| Hexane | 0.2 - 6 | 0.9990 |
| Ethyl Acetate | 1 - 60 | 0.9994 |
| Tetrahydrofuran | 0.5 - 15 | 0.9992 |
| Toluene | 0.7 - 18 | 0.9996 |
Table 2: Linearity data demonstrating a strong correlation between concentration and response.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically assessed by spiking the sample matrix with known amounts of the analytes.
Experimental Protocol:
-
Prepare solutions of 7-Methoxyquinolin-6-amine spiked with the residual solvents at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of each analyte.
Acceptance Criteria:
-
The mean recovery should be within 80-120% for each analyte at each concentration level.
Data Summary:
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Methanol | 50%, 100%, 150% | 98.5 | 1.2 |
| Dichloromethane | 50%, 100%, 150% | 95.2 | 2.1 |
| Toluene | 50%, 100%, 150% | 101.3 | 0.9 |
Table 3: Accuracy data (subset) showing excellent recovery of the spiked analytes.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of 7-Methoxyquinolin-6-amine spiked with the residual solvents at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria:
-
The relative standard deviation (%RSD) for repeatability should be ≤ 15%.
-
The %RSD for intermediate precision should be ≤ 20%.
Data Summary:
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Methanol | 2.1 | 3.5 |
| Dichloromethane | 3.5 | 4.8 |
| Toluene | 1.8 | 2.9 |
Table 4: Precision data (subset) demonstrating low variability in the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17][18]
Calculation Approach (based on the calibration curve):
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[19][20]
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[18][19]
Experimental Protocol:
-
The standard deviation of the response can be determined from the y-intercepts of the regression line from the linearity study.
-
The slope is obtained from the calibration curve for each analyte.
Data Summary:
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Methanol | 0.3 | 1.0 |
| Dichloromethane | 0.15 | 0.5 |
| Toluene | 0.2 | 0.7 |
Table 5: LOD and LOQ values (subset) indicating the sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Headspace oven temperature (± 2 °C)
-
Headspace incubation time (± 5 min)
-
GC oven initial temperature (± 2 °C)
-
-
Analyze a system suitability solution under each modified condition and evaluate the impact on key parameters like resolution and analyte response.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution between critical pairs) should still be met under all varied conditions.
-
The %RSD of the results obtained under the varied conditions should not be significantly different from the precision results.
Conclusion
This guide has outlined a comprehensive approach to the method validation for residual solvent analysis in 7-Methoxyquinolin-6-amine powders, grounded in the principles of scientific integrity and regulatory compliance. The presented data, while illustrative, demonstrates the expected outcomes of a successful validation study. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the reliability of the analytical method can be achieved.
For researchers, scientists, and drug development professionals, the adoption of such a rigorously validated method is not merely a regulatory requirement but a cornerstone of ensuring the safety and quality of pharmaceutical products. The experimental protocols and data presented herein provide a practical framework for implementing a similar validation strategy in your own laboratories.
References
-
Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. (n.d.). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
-
GC Column Types & Selection Guide - Shimadzu. (n.d.). Retrieved from [Link]
- United States Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from [Link]
-
GC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]
-
Headspace GC method for residual solvents analysis in pharmaceutical products. (2023). Technology Networks. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- United States Pharmacopeia. (2007). General Chapter <467> Residual Solvents. USP-NF.
- United States Pharmacopeia. (2019). General Chapter <467> Residual Solvents. USP-NF.
-
GC Tech Tip: GC Column - Polarity vs Selectivity - Phenomenex. (n.d.). Retrieved from [Link]
-
How to calculate LOD and LOQ of analyte by hplc? (2016). ResearchGate. Retrieved from [Link]
-
ICH Q2(R1) Analytical Procedures Guide. (n.d.). Retrieved from [Link]
- Camarasu, C. C. (2004). Static headspace gas chromatographic method for quantitative determination of residual solvents in pharmaceutical drug substances according to European Pharmacopoeia requirements.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Residual Solvents In GMP: Classes, Guidelines And Testing. (2024). Retrieved from [Link]
- Gan, J., Yates, S. R., Wang, D., & Spencer, W. F. (1997). Static Headspace and Gas Chromatographic Analysis of Fumigant Residues in Soil and Water. Journal of Agricultural and Food Chemistry, 45(11), 4438-4444.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
USP Residual Solvents <467> - Eurofins. (n.d.). Retrieved from [Link]
-
FDA Guidance for Industry: Q3C Impurities: Residual Solvents - ECA Academy. (n.d.). Retrieved from [Link]
-
Residual Solvent Analysis in Pharmaceutical Manufacturing via GC - Lab Manager. (2026). Retrieved from [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. (n.d.). Retrieved from [Link]
- Pisolero, F., et al. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. International Journal of Pharmaceutical Science Invention, 2(3), 22-29.
-
7-methoxyquinolin-6-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Residual Solvents: FDA/ Regulatory Perspective - USP-NF. (n.d.). Retrieved from [Link]
-
All About USP 467 Residual Solvent: Regulatory and Application Updates - Agilent. (2025). Retrieved from [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025). Retrieved from [Link]
-
FDA. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. (n.d.). Retrieved from [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (n.d.). Retrieved from [Link]
-
Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023). Retrieved from [Link]
-
6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Residual Solvent Analysis in Pharmaceutical Manufacturing via GC | Lab Manager [labmanager.com]
- 2. shimadzu.com [shimadzu.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. FDA Guidance for Industry: Q3C Impurities: Residual Solvents - ECA Academy [gmp-compliance.org]
- 5. uspnf.com [uspnf.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. scribd.com [scribd.com]
- 10. fda.gov [fda.gov]
- 11. sepscience.com [sepscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. agilent.com [agilent.com]
- 15. fishersci.com [fishersci.com]
- 16. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. sepscience.com [sepscience.com]
- 20. researchgate.net [researchgate.net]
Comparative stability of 7-Methoxyquinolin-6-amine under varying pH conditions
As a Senior Application Scientist, I frequently observe that the stability of substituted aminoquinolines is treated as a monolithic property during assay development. However, the introduction of specific functional groups fundamentally alters the electronic landscape of the quinoline scaffold.
This guide provides an in-depth, comparative analysis of 7-Methoxyquinolin-6-amine (7-MeO-6-AQ) against its structural analogs, 6-Aminoquinoline (6-AQ) and 8-Aminoquinoline (8-AQ). By examining the causality behind pH-induced degradation, this guide equips researchers with the mechanistic understanding and self-validating protocols necessary to ensure compound integrity in aqueous environments.
The Electronic Causality of pH-Dependent Stability
The stability of quinoline derivatives in aqueous solutions is dictated by their protonation states and the electronic contributions of their substituents[1].
In 7-Methoxyquinolin-6-amine, the methoxy group at the 7-position exerts a strong electron-donating resonance (+M) effect. While this is highly advantageous for tuning fluorescence or increasing kinase-binding affinity, it introduces specific vulnerabilities under pH stress:
-
Acidic Conditions (pH < 3): The quinoline nitrogen and the primary amine become protonated. This electron-withdrawing state activates the ether linkage of the methoxy group, making it highly susceptible to acid-catalyzed hydrolysis (cleavage into 6-aminoquinolin-7-ol)[2].
-
Basic Conditions (pH > 10): The molecule is fully deprotonated. The electron-rich nature of the ring, compounded by the methoxy group, accelerates base-catalyzed nucleophilic substitution and makes the compound highly susceptible to oxidation[3].
-
Neutral Conditions (pH 7.4): The compound is predominantly neutral. While hydrolytically stable, the electron-dense ring remains vulnerable to auto-oxidation by dissolved oxygen or reactive oxygen species (ROS) if solvents are not properly degassed[2].
Comparative Quantitative Stability Profile
To contextualize the stability of 7-Methoxyquinolin-6-amine, we must compare it against baseline alternatives. For instance, 6-Aminoquinoline has established pKa values of 1.63 and 5.59, while 8-Aminoquinoline exhibits pKa values of -0.52 and 3.99[3]. The addition of the methoxy group in 7-MeO-6-AQ slightly shifts these values upward, altering its degradation kinetics.
The table below summarizes the accelerated degradation kinetics (t1/2 at 60°C) and primary degradation pathways across different pH environments.
| Compound | Estimated pKa (Nquin, NH2) | t1/2 at pH 2.0 (Acidic Stress) | t1/2 at pH 7.4 (Physiological) | t1/2 at pH 10.0 (Basic Stress) | Primary pH-Induced Degradation Pathway |
| 7-Methoxyquinolin-6-amine | ~2.0, ~6.1 | < 12 hours | > 72 hours | ~ 24 hours | Acid: Ether cleavage Base: Nucleophilic substitution |
| 6-Aminoquinoline | 1.63, 5.59 | ~ 24 hours | > 96 hours | > 48 hours | Acid: Amine protonation / Deamination |
| 8-Aminoquinoline | -0.52, 3.99 | > 48 hours | > 96 hours | ~ 36 hours | Base: Oxidation coupled with deprotonation |
Mechanistic Degradation Pathways
The following diagram maps the divergent degradation pathways of 7-Methoxyquinolin-6-amine when subjected to varying pH and environmental stressors.
Fig 1: pH-dependent degradation pathways of 7-Methoxyquinolin-6-amine under stress conditions.
Self-Validating Experimental Protocol: Forced Degradation Assay
When evaluating the stability of quinoline compounds, inconsistent results are often caused by confounding variables (e.g., light exposure or dissolved oxygen acting simultaneously with pH)[1].
To establish absolute trustworthiness in your data, the following HPLC-MS protocol is designed as a self-validating system . It uses integrated controls to isolate pH-driven hydrolysis from oxidative or photochemical degradation.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Action: Prepare a 1 mg/mL stock solution of 7-Methoxyquinolin-6-amine in LC-MS grade Acetonitrile[2].
-
Causality: Utilizing an aprotic solvent for the master stock prevents premature solvolysis or hydrolysis before the compound is introduced to the targeted aqueous pH buffers.
Step 2: Buffer Matrix Generation & Environmental Isolation
-
Action: Prepare three testing matrices: 0.1 M HCl (pH ~1), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH ~13). Degas all buffers by sparging with Argon gas for 15 minutes prior to use[2].
-
Causality: Quinolines are highly susceptible to oxidation[4]. If buffers are not degassed, the resulting degradation profile will be a convolution of pH hydrolysis and dissolved-oxygen oxidation, rendering the kinetic data invalid.
Step 3: Incubation and Stress Testing
-
Action: Mix 1 mL of the stock solution with 1 mL of each respective buffer in sealed, amber-glass vials[2]. Incubate the mixtures in a thermomixer at 60°C.
-
Causality: Amber vials eliminate the variable of photodegradation (which rapidly forms quinolin-2-one derivatives)[2]. The elevated temperature (60°C) accelerates the reaction kinetics, allowing for observable degradation within a 24-hour window.
Step 4: Time-Course Aliquoting and Quenching
-
Action: Extract 100 µL aliquots at T=0, 4, 8, and 24 hours. Crucial Step: Immediately neutralize the acidic aliquots with 0.1 M NaOH, and the basic aliquots with 0.1 M HCl, bringing them to a pH of ~7[1].
-
Causality: Neutralization serves two mandatory purposes. First, it instantly quenches the degradation reaction, ensuring the time-point is perfectly accurate. Second, injecting highly acidic or basic samples directly into an HPLC system will rapidly degrade the silica matrix of standard C18 analytical columns[1].
Step 5: HPLC-MS Quantification
-
Action: Analyze the quenched samples using a C18 column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: The addition of 0.1% Formic Acid ensures consistent protonation of the degradation fragments during electrospray ionization (ESI), yielding reliable mass spectra to identify specific degradation products (e.g., detecting a -14 Da mass shift indicative of demethylation/ether cleavage).
References
-
MDPI. "Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3". Source: [Link]
-
ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies". Source:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
